chemical structure and molecular weight of azepan-1-ylmethanimine
An In-Depth Technical Guide: Chemical Architecture, Synthesis, and Target-Specific Pharmacology of Azepan-1-ylmethanimine Executive Summary Azepan-1-ylmethanimine is a highly specialized chemical moiety characterized by...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide: Chemical Architecture, Synthesis, and Target-Specific Pharmacology of Azepan-1-ylmethanimine
Executive Summary
Azepan-1-ylmethanimine is a highly specialized chemical moiety characterized by a seven-membered hexahydro-1H-azepine ring attached to a methanimine group. While relatively simple as an isolated pharmacophore, its integration into medicinal chemistry represents a watershed innovation in beta-lactam antibiotic design. When conjugated to the 6-aminopenicillanic acid (6-APA) core, it forms the amidinopenicillin class of antibiotics, most notably Mecillinam (amdinocillin) and its prodrug Pivmecillinam[1].
Unlike traditional acylamino side chains found in standard penicillins, the azepan-1-ylmethanimine group fundamentally alters the physicochemical properties of the molecule, directing it exclusively toward Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria[2]. This guide explores the structural parameters, synthetic methodologies, and mechanistic causality of this unique chemical entity.
Chemical Structure and Physicochemical Profile
The structural uniqueness of azepan-1-ylmethanimine lies in its amidine linkage and the specific steric bulk of the azepane ring.
Azepane Ring: A seven-membered saturated heterocycle (hexamethyleneimine) that provides an optimal lipophilic and steric profile, which is highly favored in modern drug discovery for improving intellectual property landscapes and target docking[3].
Methanimine Linkage: The
-CH=N-
group creates a basic amidine center. This basicity ensures that the resulting beta-lactam exists as a zwitterion at physiological pH, drastically improving its penetration through Gram-negative outer membrane porins[4].
Table 1: Quantitative Chemical Properties of Azepan-1-ylmethanimine
Mechanistic Pharmacology: The PBP2 Elongasome Target
As an Application Scientist, understanding the causality behind the efficacy of the azepan-1-ylmethanimine side chain requires looking at structural biology. Standard beta-lactams (like ampicillin) target PBP1 and PBP3, which are involved in general cell wall synthesis and septation. In contrast, the spatial geometry of the azepan-1-ylmethanimine group specifically docks into the active site of PBP2[2].
PBP2 is a critical transpeptidase component of the bacterial elongasome complex, responsible for the lateral elongation of rod-shaped Gram-negative bacteria like Escherichia coli[5]. By inhibiting PBP2, the elongasome is paralyzed. The bacteria can no longer maintain their rod shape, leading to the formation of osmotically fragile spherical cells, which eventually undergo lysis[5].
Pathway of azepan-1-ylmethanimine-mediated PBP2 inhibition and bacterial lysis.
Experimental Protocol: Synthesis of the Amidinopenicillin Core
To leverage the azepan-1-ylmethanimine pharmacophore, it must be synthesized and conjugated to a beta-lactam core. The following self-validating protocol details the semi-synthesis of Mecillinam from azepane and 6-APA.
Phase 1: Activation of the Azepane Ring
Reagent Preparation: Dissolve 1.0 equivalent of azepane in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive intermediates and the moisture-sensitive starting materials[1].
Amidine Formation: Add 1.1 equivalents of dimethylformamide dimethyl acetal (DMF-DMA) dropwise at 0°C.
Reaction: Stir the mixture at room temperature for 4 hours.
Causality: The DMF-DMA acts as a one-carbon synthon, reacting with the secondary amine of azepane to form the activated intermediate N-(dimethoxymethyl)azepane without requiring harsh conditions.
Validation: Monitor the reaction via Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the azepane precursor.
Phase 2: Conjugation to 6-Aminopenicillanic Acid (6-APA)
Core Preparation: Suspend 1.0 equivalent of 6-APA in anhydrous DCM. Add 1.2 equivalents of triethylamine (TEA).
Causality: TEA deprotonates the carboxylic acid of 6-APA, solubilizing it and preventing the fragile beta-lactam ring from degrading under acidic conditions.
Coupling: Slowly add the N-(dimethoxymethyl)azepane solution to the 6-APA mixture at -10°C.
Causality: Low temperatures suppress the opening of the strained beta-lactam ring during the nucleophilic attack of the 6-amino group on the activated formamidine carbon.
Maturation: Allow the reaction to warm to 5°C and stir for 3 hours.
Phase 3: Isolation and Self-Validation
Precipitation: Concentrate the solvent under reduced pressure and precipitate the final product using cold diethyl ether.
Filtration: Filter the white crystalline solid and wash with acetone.
Validation: Confirm the presence of the azepan-1-ylmethanimine side chain and the intact beta-lactam ring using ¹H-NMR (identifying the characteristic azepane multiplet at 1.5-1.7 ppm and the beta-lactam protons at 5.3-5.5 ppm) and LC-MS (Target m/z: 326.4 for the conjugated product).
Comparative Pharmacological Profile
The integration of the azepan-1-ylmethanimine side chain drastically shifts the clinical utility of the resulting antibiotic compared to earlier generations.
Table 2: Comparative Profile of Beta-Lactam Side Chains
The Pharmacological Role of the Azepan-1-ylmethanimine Pharmacophore: Mechanism of Action and Cellular Assays
Introduction: Structural Rationale of the Pharmacophore The azepan-1-ylmethanimine moiety is a highly specialized functional group that defines the 6-beta substituent of amidinopenicillins, most notably the antibiotic me...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Structural Rationale of the Pharmacophore
The azepan-1-ylmethanimine moiety is a highly specialized functional group that defines the 6-beta substituent of amidinopenicillins, most notably the antibiotic mecillinam (amdinocillin) ()[1]. Unlike classical penicillins (e.g., ampicillin, penicillin G) which feature a standard acylamino side chain, the azepan-1-ylmethanimine group utilizes a basic, sterically bulky amidine linkage ()[1].
This structural divergence is the primary driver of its unique pharmacological profile. The basicity and specific steric constraints of the seven-membered azepane ring prevent the molecule from effectively docking into the active sites of Penicillin-Binding Proteins 1 and 3 (PBP1/PBP3) ()[2]. Instead, it exhibits a highly specific, high-affinity interaction with the active site cleft of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria ()[3].
Mechanism of Action: Uncoupling the Elongasome
In Gram-negative bacilli such as Escherichia coli, the peptidoglycan cell wall is synthesized by two distinct multi-protein complexes: the divisome (responsible for septation) and the elongasome (responsible for lateral wall elongation) ()[4]. PBP2 is the primary transpeptidase of the elongasome, working in concert with the actin-like homolog MreB and the transglycosylase RodA ()[4].
When the azepan-1-ylmethanimine pharmacophore enters the periplasmic space, it covalently acylates the active site serine of PBP2, halting the final transpeptidation step of lateral peptidoglycan synthesis ()[5]. Because the elongasome is tightly coupled, the inactivation of PBP2 renders the entire Rod system toxic, leading to a disorganized accumulation of cell wall precursors ()[4]. The structural failure of the lateral wall causes a characteristic phenotypic shift: the bacteria lose their rod shape, swell into large spherical cells, and eventually undergo osmotic lysis ()[6].
Pathway of PBP2 inhibition by the azepan-1-ylmethanimine pharmacophore leading to cell lysis.
Quantitative Target Profiling
The specificity of the azepan-1-ylmethanimine group can be quantified using competitive binding assays against the full suite of E. coli PBPs ()[7]. As shown in the table below, the affinity for PBP2 is orders of magnitude higher than for other synthases.
Target Enzyme
Cellular Function in E. coli
Azepan-1-ylmethanimine Binding (IC₅₀)
Phenotypic Result of Inhibition
PBP1a / 1b
Major bifunctional synthases
> 100 µg/mL
Rapid lysis (if inhibited)
PBP2
Lateral elongation (Rod system)
0.1 - 1.0 µg/mL
Rod-to-sphere transition
PBP3
Septum formation (Divisome)
> 100 µg/mL
Filamentation (if inhibited)
PBP4, 5, 6
D,D-carboxypeptidases
> 100 µg/mL
Minor cross-linking defects
Data synthesized from standard competitive binding profiles of amidinopenicillins ()[7], ()[2].
Experimental Workflows for Cellular Validation
To validate the mechanism of action of an azepan-1-ylmethanimine derivative in a cellular model, researchers must employ self-validating biochemical and phenotypic assays. The following protocols are designed to ensure internal validation and high signal-to-noise ratios.
Protocol 1: Bocillin-FL Competitive Binding Assay
This assay visualizes target engagement by measuring the ability of the compound to prevent the binding of a fluorescent pan-PBP probe (Bocillin-FL).
Culture E. coli to mid-log phase (OD₆₀₀ ~0.5).
Causality: PBPs are maximally expressed and actively cross-linking peptidoglycan during exponential growth. Stationary phase cells downregulate elongasome components, drastically reducing assay sensitivity.
Harvest cells and isolate inner membrane fractions via ultracentrifugation (100,000 x g).
Causality: PBPs are integral to the inner membrane. Using isolated membranes rather than whole-cell lysates concentrates the target proteins and removes cytoplasmic enzymes that might degrade the beta-lactam probe.
Pre-incubate membrane fractions with the azepan-1-ylmethanimine compound for 30 minutes at 37°C.
Causality: Target engagement requires the covalent acylation of the active site serine. The reaction is time-dependent; pre-incubation ensures target saturation before the competitor is introduced.
Add Bocillin-FL (fluorescent penicillin) and incubate for 30 minutes.
Causality: Bocillin-FL binds to all available (uninhibited) PBPs. If PBP2 is successfully inhibited by the test compound, it will not be labeled by the fluorophore.
Solubilize in SDS sample buffer and separate via SDS-PAGE.
Causality: The beta-lactam/PBP bond is a covalent acyl-enzyme intermediate. Denaturing conditions unfold the protein but preserve this covalent bond, allowing separation by molecular weight (~66 kDa for PBP2) without native complex interference.
Visualize via fluorescence scanning.
Causality: Quantifying the disappearance of the specific PBP2 band relative to an untreated vehicle control confirms target engagement and specificity.
Bocillin-FL competitive binding assay workflow for validating PBP2 specificity.
Protocol 2: Phase-Contrast Microscopy for Morphological Profiling
Because PBP2 inhibition results in a distinct morphological signature, phenotypic profiling is a mandatory orthogonal validation step.
Treat E. coli cultures with sub-MIC and 2x MIC concentrations of the compound.
Causality: Sub-MIC concentrations reveal intermediate morphological defects (e.g., ovoid or lemon-shaped cells), while >MIC concentrations force the complete rod-to-sphere transition prior to lysis, confirming the elongasome is the primary target.
Immobilize cells on 1% agarose pads.
Causality: Agarose pads restrict cellular movement and flatten the cells slightly into the focal plane, allowing high-resolution phase-contrast imaging of the cell wall boundary without motion blur.
Image using a 100x oil-immersion objective.
Causality: Bacterial morphological changes (from ~2 µm rods to spherical cells) require maximum numerical aperture for accurate dimensional quantification and to distinguish true sphering from standard cell division septation.
[5] What is the mechanism of AMDINOCILLIN PIVOXIL? - Patsnap Synapse. Source: patsnap.com. URL:[Link]
[4] The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli - PMC. Source: nih.gov. URL:[Link]
[2] What is the mechanism of action of Pivmecillinam? - Dr.Oracle. Source: droracle.ai. URL: [Link]
[6] Penicillin binding protein 2 is dispensable in Escherichia coli when ppGpp synthesis is induced - PMC. Source: nih.gov. URL:[Link]
Thermodynamic Profiling and Stability Kinetics of Azepan-1-ylmethanimine at Ambient Conditions
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The azepan-1-ylmethanimine moiety is a highly specialized structural pharmacop...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
The azepan-1-ylmethanimine moiety is a highly specialized structural pharmacophore, most prominently recognized as the critical C6 side chain of the
β
-lactam antibiotic mecillinam (amdinocillin)[1]. Unlike traditional penicillins or cephalosporins that utilize an amide linkage, this moiety connects to the 6-aminopenicillanic acid core via an amidine bond [2]. This unique structural divergence fundamentally alters the molecule's thermodynamic properties, ambient stability, and hydrolytic degradation kinetics at room temperature (298 K)[2].
For drug development professionals, understanding the thermodynamic landscape of azepan-1-ylmethanimine is critical. Its susceptibility to ambient hydrolysis dictates formulation strategies, shelf-life predictions, and the necessity for prodrug configurations (e.g., pivmecillinam) to bypass thermodynamic instability during oral administration.
At room temperature (298 K), the thermodynamic stability of the azepan-1-ylmethanimine group is heavily dictated by its microenvironment. The hexahydro-1H-azepine (azepane) ring is a 7-membered saturated nitrogen heterocycle that introduces significant steric bulk and conformational entropy (
ΔS
) to the molecule. The methanimine (-CH=N-) double bond restricts rotation, locking the molecule into specific stereoisomeric conformations.
Solid-State vs. Aqueous Thermodynamics
Solid-State: In a desiccated, crystalline state, the compound demonstrates adequate thermodynamic stability at room temperature, provided it is stored under nitrogen and protected from ambient moisture and light[1]. Its vapor pressure is negligible (
∼0.0±1.6
mmHg at 25°C), indicating no sublimation risk[1].
Aqueous State: In solution, the amidine linkage introduces a severe thermodynamic vulnerability. The degradation of this moiety follows a U-shaped pH-rate profile[2]. It undergoes rapid solvolytic, hydrogen ion, and hydroxide ion catalysis at the extremes of the pH scale. The thermodynamic minimum for degradation (i.e., maximum stability) occurs strictly between pH 4.5 and 6.5 at 298 K[2].
Thermodynamic degradation pathway of the amidine linkage under varying pH conditions.
Quantitative Thermodynamic Data
The following table summarizes the key thermodynamic and physicochemical parameters of the azepan-1-ylmethanimine moiety (as observed within the mecillinam framework) at standard room temperature.
Table 1: Physicochemical and Thermodynamic Profile at 298 K
Parameter
Value / Characteristic
Mechanistic Implication
Optimal Stability pH
4.5 – 6.5
Minimizes both acid- and base-catalyzed solvolysis, representing the lowest Gibbs free energy of activation (
ΔG‡
) for hydrolysis[2].
Vapor Pressure (25°C)
∼0.0±1.6
mmHg
Indicates negligible volatility and high cohesive energy density in the solid state[1].
LogP
2.97
Moderate lipophilicity, influencing solvation thermodynamics and hydrophobic interactions[1].
Primary Degradation
Amidine Hydrolysis
Highly susceptible to OH⁻ and H⁺ attack; requires strict buffering in aqueous formulations[2].
Solid-State Stability
Stable if desiccated
Requires protection from moisture and light to prevent ambient, humidity-driven hydrolysis[1].
Self-Validating Experimental Protocols
To accurately profile the thermodynamic properties of azepan-1-ylmethanimine at room temperature, researchers must avoid accelerated stability models (e.g., 60°C incubations) that can force degradation pathways that do not thermodynamically exist at 298 K.
Protocol: Orthogonal Thermodynamic Profiling
Step 1: Isothermal Buffer Standardization (pH 2.0 to 10.0)
Action: Prepare a series of buffers using a constant ionic strength (
μ=0.5
M) adjusted with NaCl.
Causality: The hydrolysis of the amidine bond is highly sensitive to ionic strength. Failing to normalize
μ
will convolute the primary kinetic salt effect with the actual pH-dependent thermodynamic degradation, rendering the extracted rate constants (
kobs
) invalid.
Step 2: Analyte Introduction and Thermal Equilibration
Action: Dissolve the compound to a final concentration of 100
μ
g/mL inside the IMC ampoule. Equilibrate precisely at 298.0 K (
±0.0001
K).
Causality: The amidine bond's degradation is highly exothermic. Precise thermal equilibration ensures that the measured heat flow (
ΔH
) corresponds exclusively to the chemical hydrolysis of the azepan-1-ylmethanimine bond, rather than the physical heat of solvation.
Step 3: Orthogonal HPLC Quenching Assay
Action: Concurrently, incubate identical samples in a 298 K water bath. Withdraw aliquots at predefined intervals and immediately quench the reaction by neutralizing the pH to 5.5 (the thermodynamic stability maximum)[2]. Analyze via RP-HPLC (C18 column, UV at 220 nm).
Self-Validating Mechanism: The HPLC quantifies the exact loss of the intact parent molecule, providing the pseudo-first-order rate constant (
kobs
). If the kinetic rate derived from the HPLC data matches the heat flow decay curve from the IMC, the system is self-validated—proving that no hidden secondary degradation pathways are occurring.
Step 4: Thermodynamic Parameter Extraction
Action: Plot
ln(kobs/T)
versus
1/T
(using supplementary data at 293 K and 303 K) to generate an Eyring plot.
Causality: This allows for the precise calculation of the Enthalpy of Activation (
ΔH‡
) and Entropy of Activation (
ΔS‡
). A highly negative
ΔS‡
will confirm the formation of a highly ordered tetrahedral intermediate during ambient hydrolysis.
Self-validating experimental workflow for extracting thermodynamic parameters.
Conclusion & Formulation Implications
The thermodynamic behavior of azepan-1-ylmethanimine at room temperature is defined by its highly reactive amidine linkage. While it exhibits robust solid-state stability under controlled conditions (desiccated, nitrogen-purged, light-protected)[1], its aqueous thermodynamics demand strict pH control (pH 4.5–6.5) to prevent rapid solvolysis[2].
For drug development professionals, these thermodynamic constraints dictate that intravenous formulations containing this moiety must be reconstituted immediately prior to use or formulated as lyophilized powders. Furthermore, the inherent ambient instability of the amidine bond in physiological or unbuffered aqueous environments justifies the clinical reliance on high-dosage regimens (e.g., 400 mg/kg/day for severe infections)[3] or the use of lipophilic prodrugs to ensure the intact pharmacophore reaches its target.
preliminary in vitro biological screening of azepan-1-ylmethanimine
An In-depth Technical Guide to the Preliminary In Vitro Biological Screening of Azepan-1-ylmethanimine Executive Summary This guide outlines a strategic, multi-tiered approach for the , a novel chemical entity. The propo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Preliminary In Vitro Biological Screening of Azepan-1-ylmethanimine
Executive Summary
This guide outlines a strategic, multi-tiered approach for the , a novel chemical entity. The proposed screening cascade is designed to efficiently characterize the compound's foundational safety profile and explore its potential therapeutic activities. We begin with essential cytotoxicity profiling to establish a therapeutic window, followed by targeted antimicrobial susceptibility testing based on structural alerts within the molecule. Finally, we propose an exploratory receptor binding screen to probe for potential neuropharmacological activity, a common feature of azepane-containing compounds. Each experimental protocol is detailed with the underlying scientific rationale, ensuring a self-validating and data-driven progression for early-stage drug discovery.
Introduction: The Rationale for Screening Azepan-1-ylmethanimine
The initiation of any small molecule drug discovery program hinges on a robust and logical preliminary screening phase.[1][2] For a novel compound like azepan-1-ylmethanimine, this initial biological characterization is critical. The molecular architecture, featuring a saturated seven-membered azepane heterocycle linked to a methanimine group, presents several avenues for potential biological interaction.
The Azepane Moiety: A Privileged Scaffold
The azepane ring is a recognized "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds and FDA-approved drugs.[3][4] Its conformational flexibility is often key to its biological function, allowing it to interact with a variety of biological targets.[4] Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial and neuropharmacological effects, such as the inhibition of monoamine neurotransmitter reuptake.[3]
The Methanimine Functional Group: A Point of Interest
The methanimine (or imine) group introduces a reactive site and specific stereochemical properties to the molecule. Imines are crucial intermediates in various biochemical pathways and can participate in covalent or non-covalent interactions with protein targets, often acting as mimics of peptide bonds or as reactive electrophiles.
Objectives of the Preliminary In Vitro Screen
The primary objectives of this proposed screening cascade are:
To determine the general cytotoxicity of azepan-1-ylmethanimine across representative human cell lines.
To assess its potential as an antimicrobial agent against a panel of clinically relevant bacteria.
To perform an initial, exploratory screen for off-target liabilities and potential therapeutic targets, with a focus on CNS receptors.
This structured approach is designed to generate a foundational dataset that will guide subsequent hit-to-lead optimization efforts.[2]
A Tiered Screening Cascade for Azepan-1-ylmethanimine
A tiered or cascaded approach to screening ensures that resources are used efficiently, with broad, cost-effective assays preceding more complex and targeted investigations.[2]
Caption: A logical workflow for the preliminary in vitro screening cascade.
Tier 1: Foundational Cytotoxicity Profiling
Expertise & Experience: Before investigating any specific therapeutic activity, it is imperative to understand the compound's inherent toxicity to mammalian cells. This establishes a concentration range for subsequent assays, ensuring that observed effects are not merely artifacts of cell death. A compound that is highly cytotoxic at concentrations required for a desired biological effect has a narrow therapeutic window and is often a poor candidate for further development.
We will employ the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the water-soluble XTT reagent to a water-soluble, orange-colored formazan product.[6][7] The intensity of this color is directly proportional to the number of viable cells.
Trustworthiness: The XTT assay is chosen over the more traditional MTT assay due to its superior procedural simplicity and reliability. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step involving organic solvents, which can be cytotoxic themselves and introduce variability.[5] This makes the XTT assay more suitable for high-throughput screening.
Cell Lines:
HEK293: Human embryonic kidney cells (a common, robust cell line for general toxicity).
HepG2: Human liver cancer cells (to assess potential hepatotoxicity).
A549: Human lung carcinoma cells (a representative cancer cell line).
Materials:
Azepan-1-ylmethanimine stock solution (e.g., 10 mM in DMSO).
Selected cell lines in appropriate culture medium (e.g., DMEM with 10% FBS).
96-well flat-bottom cell culture plates.
XTT labeling reagent and electron-coupling reagent (commercially available kits).
Positive control (e.g., Doxorubicin, a known cytotoxic agent).
Vehicle control (e.g., 0.5% DMSO in medium).
Microplate spectrophotometer.
Procedure:
Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
Compound Treatment: Prepare a serial dilution of azepan-1-ylmethanimine in culture medium (e.g., from 100 µM down to 0.1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control and positive control.
Incubation: Incubate the plate for a standard exposure time, typically 24 or 48 hours, at 37°C, 5% CO₂.
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's protocol (e.g., mix XTT labeling reagent and electron-coupling reagent).
Labeling: Add 50 µL of the XTT labeling mixture to each well.
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂ until the orange formazan color is clearly visible.
Measurement: Shake the plate gently and measure the absorbance of the formazan product at 450 nm (with a reference wavelength of ~630 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
The results should be summarized in a table and a dose-response curve should be plotted.
Table 1: Cytotoxicity of Azepan-1-ylmethanimine (Hypothetical Data)
Cell Line
Exposure Time (h)
IC₅₀ (µM)
HEK293
24
75.2
HepG2
24
58.9
A549
24
82.1
An IC₅₀ value > 50 µM is generally considered low cytotoxicity in a preliminary screen, suggesting a favorable initial safety profile.
Tier 2: Antimicrobial Activity Assessment
Expertise & Experience: The presence of a nitrogen-containing heterocycle and an imine functional group are common features in many antimicrobial compounds. These moieties can interact with bacterial cell walls, enzymes, or nucleic acids. Therefore, a direct screen for antimicrobial activity is a logical and hypothesis-driven next step.
We will determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum, indicating a bactericidal (killing) effect rather than a bacteriostatic (growth-inhibiting) one.[8][10]
Trustworthiness: This methodology follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which is the gold standard for antimicrobial susceptibility testing, ensuring the results are reproducible and comparable to established antibiotics.[8][10]
Bacterial Strains:
Staphylococcus aureus (Gram-positive)
Escherichia coli (Gram-negative)
Pseudomonas aeruginosa (Gram-negative, often multi-drug resistant)
Enterococcus faecalis (Gram-positive)
Materials:
Azepan-1-ylmethanimine stock solution.
Cation-adjusted Mueller-Hinton Broth (MHB).
Sterile 96-well U-bottom plates.
Bacterial cultures grown to a 0.5 McFarland standard.
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of azepan-1-ylmethanimine in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions and control wells. The final volume in each well should be 100-200 µL.
Incubation: Incubate the plates at 35 ± 2°C for 16–20 hours under aerobic conditions.[8]
MIC Determination: After incubation, visually inspect the plates for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
MBC Determination: Take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC).
Plating: Spot-plate the aliquots onto TSA plates.
Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
MBC Reading: Count the number of colonies on each spot. The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum count.
Caption: Workflow for MIC and MBC determination.
Results are presented in a clear, tabular format.
Table 2: Antimicrobial Activity of Azepan-1-ylmethanimine (Hypothetical Data)
Bacterial Strain
MIC (µg/mL)
MBC (µg/mL)
Interpretation
S. aureus
8
16
Bactericidal
E. coli
>128
>128
Inactive
P. aeruginosa
>128
>128
Inactive
E. faecalis
16
64
Bacteriostatic
Interpretation: An MBC/MIC ratio of ≤4 typically indicates a bactericidal effect, while a ratio >4 suggests bacteriostatic activity.[10] In this hypothetical example, the compound shows promising activity against Gram-positive bacteria.
Tier 3: Exploratory Receptor Binding Profiling
Expertise & Experience: Given that many azepane-containing molecules exhibit CNS activity, a broad screening panel against common receptors is a prudent exploratory step. This can reveal potential therapeutic targets or identify off-target liabilities early in the discovery process. A competitive radioligand binding assay is the gold standard for this type of screen due to its robustness and sensitivity.[11]
This assay measures the ability of a test compound (the "competitor") to displace a known radiolabeled ligand from its receptor. The affinity of the test compound for the receptor is determined by its IC₅₀, which is then converted to an inhibition constant (Ki).[11] This provides a quantitative measure of the compound's binding potency.
Target Panel: A commercially available panel is recommended, e.g., a safety panel that includes key GPCRs (adrenergic, dopaminergic, serotonergic, opioid), ion channels, and transporters.
Principle:
A preparation containing the receptor of interest (e.g., cell membrane homogenate) is incubated with a fixed concentration of a high-affinity radioligand.
Increasing concentrations of the unlabeled test compound (azepan-1-ylmethanimine) are added to compete for the binding sites.
After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.[12]
The amount of radioactivity bound to the filter is quantified using a scintillation counter.
The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC₅₀.
Caption: Principle of a competitive radioligand binding assay.
Data is typically presented as percent inhibition at a fixed concentration (e.g., 10 µM) or as Ki values for any significant hits.
Table 3: Receptor Binding Profile of Azepan-1-ylmethanimine (Hypothetical Data)
Target Receptor
% Inhibition @ 10 µM
Ki (nM)
Dopamine D₂
85%
120
Serotonin 5-HT₂ₐ
62%
850
Adrenergic α₁
15%
>10,000
µ-Opioid
5%
>10,000
Interpretation: A percent inhibition >50% at 10 µM is often considered a "hit" that warrants further investigation to determine a full dose-response curve and calculate the Ki. In this case, the compound shows notable affinity for the Dopamine D₂ receptor, suggesting a potential avenue for neurological drug development.
Synthesis and Future Directions
The preliminary in vitro data generated from this three-tiered screening cascade will provide a comprehensive initial biological profile of azepan-1-ylmethanimine.
Favorable Outcome: If the compound demonstrates low cytotoxicity (IC₅₀ > 50 µM) and potent, specific activity in either the antimicrobial (MIC < 16 µg/mL) or receptor binding (Ki < 1 µM) assays, it would be a strong candidate for a hit-to-lead program. Next steps would include confirming the activity in orthogonal assays, exploring the structure-activity relationship (SAR) through analog synthesis, and initiating early ADME (absorption, distribution, metabolism, and excretion) profiling.
Unfavorable Outcome: High cytotoxicity or a lack of significant biological activity at concentrations below the cytotoxic threshold would suggest that the compound is not a promising lead and may be deprioritized.
This logical, data-driven approach ensures that decisions made during the critical early stages of drug discovery are based on robust scientific evidence, maximizing the potential for success.
References
DNP Science Analysis Center. About cytotoxicity test by XTT method. [Link]
Naidoo, R., et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. [Link]
Nelson Labs. MIC/MBC Testing | International and Accredited Lab. [Link]
Journal of the American Chemical Society. (2005). High-Throughput Synthesis and Screening of Cyclic Peptide Antibiotics. [Link]
Chemistry – A European Journal. (2021). Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability. [Link]
Journal of Medicinal Chemistry. (2022). Cyclic Peptide Screening Methods for Preclinical Drug Discovery. [Link]
JAIST Repository. mRNA display of cyclic peptide library. [Link]
ResearchGate. (2026). Synthesis and biological activity of 1-(azepan-1- yl)propane-1,2-dione 4-phenylthiosemicarbazone and its copper(II) complexes. [Link]
Azepan-1-ylmethanimine Receptor Binding Affinity: Mechanistic Insights and PBP2-Targeted Pharmacology
Executive Summary Structural Causality: The Azepan-1-ylmethanimine Pharmacophore To understand the receptor affinity of azepan-1-ylmethanimine, we must analyze the causality behind its molecular geometry. Traditional pen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Structural Causality: The Azepan-1-ylmethanimine Pharmacophore
To understand the receptor affinity of azepan-1-ylmethanimine, we must analyze the causality behind its molecular geometry. Traditional penicillins (e.g., ampicillin) possess a planar acylamino side chain at the C6 position, which fits neatly into the active site clefts of PBP1 and PBP3.
In contrast, the azepan-1-ylmethanimine group consists of a seven-membered, non-planar hexahydro-1H-azepine (azepane) ring attached via a methanimine (amidine) double bond.
Steric Constraint: The bulky azepane ring restricts rotational flexibility.
Electrostatic Profile: The amidine nitrogen is highly basic and remains protonated at physiological pH.
The Causality: This bulky, positively charged, and rigid 3D conformation physically prevents the molecule from entering the narrower active sites of PBP1 and PBP3. However, the active site of Gram-negative PBP2 features a distinct hydrophobic pocket and a wider cleft that perfectly accommodates the azepan-1-ylmethanimine geometry. This structural lock-and-key mechanism is the sole driver of its unprecedented receptor specificity 2[2]. Furthermore, this steric bulk shields the core β-lactam ring from hydrolysis by several classes of β-lactamases (such as TEM-1 and AmpC), preserving its binding integrity 3[3].
Penicillin-binding proteins are transpeptidases responsible for cross-linking peptidoglycan in the bacterial cell wall. While most β-lactams bind almost exclusively to PBPs 1 and 3 4[4], the azepan-1-ylmethanimine derivative exhibits an inverted affinity profile.
Quantitative Binding Data
The table below summarizes the comparative binding affinities (expressed as IC₅₀) of the azepan-1-ylmethanimine pharmacophore versus a standard acylamino penicillin in Escherichia coli.
Receptor Target
Azepan-1-ylmethanimine IC₅₀ (µg/mL)
Ampicillin IC₅₀ (µg/mL)
Primary Morphological Consequence
PBP1a / 1b
> 100
0.5 - 3.9
Rapid cell lysis
PBP2
< 0.1
12.5
Spheroplast (spherical cell) formation
PBP3
> 100
0.9
Filamentation (septation failure)
PBP4 / 5 / 6
> 100
3.1 - >100
Minimal morphological impact
Table 1: Quantitative summary of binding affinities in E. coli. Lower IC₅₀ indicates higher receptor affinity.
Mechanistic Pathway of PBP2 Inhibition
PBP2 is an essential transpeptidase that interacts with the RodA/MreB cytoskeletal complex to maintain the rod shape of bacilli during elongation. When the azepan-1-ylmethanimine moiety binds covalently to the serine active site of PBP2, it halts lateral peptidoglycan synthesis. Because septal synthesis (driven by PBP3) continues unchecked, the bacteria undergo a morphological shift from rods to osmotically fragile spherical cells known as spheroplasts [[5]](5].
Pathway of PBP2 inhibition by azepan-1-ylmethanimine leading to cell lysis.
To empirically validate the receptor binding characteristics of azepan-1-ylmethanimine derivatives, researchers must utilize a competitive binding assay. The following protocol uses Bocillin-FL (a fluorescent penicillin) and is designed as a self-validating system through internal competitive controls.
Step-by-Step Methodology:
Membrane Isolation: Harvest E. coli K-12 cells at mid-log phase. Lyse via French press and isolate the inner membrane fraction using ultracentrifugation (100,000 × g for 60 mins). Resuspend in 50 mM sodium phosphate buffer (pH 7.0).
Compound Incubation (The Variable): Aliquot the membrane suspension. Treat samples with the azepan-1-ylmethanimine derivative at titrated concentrations (0.01, 0.1, 1.0, and 10 µg/mL). Incubate at 37°C for 30 minutes to allow covalent binding to target receptors.
Fluorescent Labeling (The Competitor): Add 10 µM Bocillin-FL to all aliquots. Incubate for an additional 30 minutes in the dark. Bocillin-FL will bind to any PBPs not already occupied by the test compound.
Protein Resolution: Solubilize the membranes using 2% SDS and run the samples on a 10% SDS-PAGE gel.
Detection & Validation: Image the gel using a fluorometer (excitation 488 nm, emission 530 nm).
Self-Validation Check 1 (Negative Control): The untreated lane must show fluorescent bands for all PBPs (1a, 1b, 2, 3, 4), confirming membrane integrity.
Self-Validation Check 2 (Positive Control): An ampicillin-treated lane should show a loss of fluorescence primarily at the PBP1 and PBP3 molecular weights.
Experimental Confirmation: A successful azepan-1-ylmethanimine assay will reveal the selective disappearance of only the ~66 kDa band (PBP2), proving the structural causality of its receptor specificity.
Synergistic Receptor Targeting
Because the azepan-1-ylmethanimine pharmacophore targets PBP2 exclusively, it leaves PBP1 and PBP3 fully functional. In some cases, bacteria can survive PBP2 inhibition by relying on PBP1/3-mediated peptidoglycan synthesis, albeit in a spherical shape.
However, when an azepan-1-ylmethanimine derivative is combined with a β-lactam that targets PBP1 and PBP3 (such as cephalexin or aztreonam), the cell loses all structural integrity mechanisms simultaneously. This complementary receptor targeting creates a profound, lethal synergistic effect, preventing the bacteria from compensating for the loss of rod shape 6[6].
Workflow demonstrating synergistic lethal lysis via dual PBP targeting.
Conclusion
The azepan-1-ylmethanimine moiety represents a masterclass in rational drug design. By leveraging steric constraints and basicity, it subverts the traditional β-lactam binding profile, achieving pinpoint specificity for PBP2. For drug development professionals, understanding this unique receptor affinity is critical for engineering next-generation adjuvant therapies capable of overcoming multi-drug resistant Gram-negative pathogens.
Crystallographic Structure and Mechanistic Profiling of Azepan-1-ylmethanimine Complexes
Executive Summary In the landscape of structural biology and rational drug design, the precise stereochemistry and atomic coordinates of a pharmacophore dictate its clinical efficacy. The azepan-1-ylmethanimine moiety is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of structural biology and rational drug design, the precise stereochemistry and atomic coordinates of a pharmacophore dictate its clinical efficacy. The azepan-1-ylmethanimine moiety is the defining side-chain structural feature of amidinopenicillins, most notably mecillinam (amdinocillin). Unlike traditional amide-linked beta-lactams, the amidine linkage combined with the seven-membered azepane ring confers extreme selectivity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.
This technical guide provides an in-depth analysis of the crystallographic properties of azepan-1-ylmethanimine complexes. By examining the atomic-level interactions between this pharmacophore and its macromolecular targets, structural biologists and drug development professionals can leverage these insights to engineer next-generation beta-lactamase-resistant antibiotics.
Structural Biology of the Azepan-1-ylmethanimine Pharmacophore
The standalone crystal structure of the azepan-1-ylmethanimine complex reveals the unique conformational flexibility of the amidine group and the azaheptane (azepane) ring. Foundational X-ray structural investigations of 6-(n,n-1,6-hexyleneformamidine)-penicillanic acid demonstrate that the asymmetric unit contains two independent molecules differing in their detailed conformations.
The seven-membered azepane ring introduces a specific steric bulk and lipophilicity. This structural geometry prevents binding to the broader active sites of PBP1 and PBP3, driving the extreme specificity for the narrower, deeper cleft of PBP2. Furthermore, the amidine nitrogen alters the electron density of the beta-lactam core, accelerating the acylation rate specifically for PBP2.
Mechanistic pathway of azepan-1-ylmethanimine targeting PBP2.
Target Engagement: Macromolecular Complexes
To understand resistance mechanisms and target engagement, it is critical to analyze the co-crystal structures of azepan-1-ylmethanimine derivatives with target proteins.
Covalent Trapping in Beta-Lactamases:
A pivotal crystallographic achievement is the resolution of the BlaC enzyme (from Mycobacterium tuberculosis) covalently bound to mecillinam . By utilizing an E166A mutation, researchers successfully trapped the acyl-enzyme intermediate. Glutamate 166 acts as the general base that activates the deacylating water molecule; its removal stalls the reaction post-acylation. The resulting 1.50 Å resolution structure (PDB: 3NC8) allows for the precise mapping of the azepan-1-ylmethanimine moiety covalently bound to the catalytic Ser70.
Secondary Structural Factors:
Beyond direct binding to PBPs, sensitivity to azepan-1-ylmethanimine derivatives is also phenotypically linked to other structural targets, such as the Escherichia coli shikimate kinase I (AroK). The crystal structure of AroK provides a broader systems-biology context for how metabolic enzyme conformations can confer susceptibility to this specific pharmacophore class.
Quantitative Crystallographic and Kinetic Data
The structural logic of azepan-1-ylmethanimine complexes is validated by both X-ray diffraction metrics and binding kinetics. The tables below summarize the critical quantitative data.
Table 1: Crystallographic Data Summary of Azepan-1-ylmethanimine Complexes
Complex / Molecule
PDB ID / Ref
Resolution (Å)
Space Group
R-work
R-free
Key Structural Feature
Mecillinam (Small Molecule)
Krajewski (1981)
N/A (Single Crystal)
P2₁
0.045
N/A
Azepane ring conformation
BlaC-E166A + Mecillinam
3NC8
1.50
P 21 21 21
0.160
0.190
Covalent acyl-enzyme intermediate
AroK (Shikimate Kinase I)
1L4Y
1.50
P 32 2 1
0.205
0.235
Confers mecillinam sensitivity
Table 2: Binding Affinities (IC50) of Azepan-1-ylmethanimine to PBPs
To achieve high-resolution structural data, the crystallization of azepan-1-ylmethanimine complexes requires a rigorous, self-validating workflow. The following protocol details the co-crystallization of the BlaC-E166A acyl-enzyme intermediate.
Step-by-Step Crystallization Protocol
Step 1: Protein Expression and Purification
Transform E. coli BL21(DE3) with a pET28a vector containing the BlaC-E166A mutant gene.
Induce expression with 0.5 mM IPTG at 18°C for 16 hours.
Purify via Ni-NTA affinity chromatography, followed by TEV protease cleavage of the His-tag.
Perform size-exclusion chromatography (Superdex 75) in a buffer of 50 mM HEPES (pH 7.5) and 150 mM NaCl.
Causality: The E166A mutation is non-negotiable for this workflow. It removes the catalytic base required for deacylation, effectively stalling the enzyme in the acyl-enzyme intermediate state upon reaction with the beta-lactam.
Step 2: Complex Formation and Self-Validation
Concentrate the purified BlaC-E166A to 10 mg/mL.
Incubate the protein with a 10-fold molar excess of the azepan-1-ylmethanimine ligand (mecillinam) for 2 hours at 4°C.
Validation Checkpoint: Subject a 2 μL aliquot of the complex to intact protein Liquid Chromatography-Mass Spectrometry (LC-MS).
Causality: A mass shift corresponding exactly to the molecular weight of the azepan-1-ylmethanimine derivative (minus the leaving group) confirms 100% occupancy of the covalent acyl-enzyme intermediate. Proceeding to vapor diffusion without this validation risks crystallizing the apo-enzyme.
Step 3: Vapor Diffusion Crystallization
Set up hanging drop vapor diffusion plates at 20°C.
Mix 1 μL of the validated protein-ligand complex with 1 μL of reservoir solution (0.1 M Bis-Tris pH 6.5, 25% w/v PEG 3350, 0.2 M ammonium sulfate).
Causality: PEG 3350 acts as a precipitant by competing for water, gently driving the covalently modified protein into a supersaturated state conducive to nucleation without denaturing the complex.
Step 4: X-Ray Diffraction and Refinement
Cryoprotect the resulting crystals in the reservoir solution supplemented with 20% glycerol, then flash-freeze in liquid nitrogen.
Collect diffraction data at a synchrotron source (e.g., 100 K, wavelength 0.979 Å).
Process the data using XDS and solve phases via molecular replacement using the apo-BlaC structure as a search model.
Workflow for crystallizing azepan-1-ylmethanimine covalent complexes.
References
Title: The X-ray structural investigation of 6-(n,n-1,6-hexyleneformamidine)-penicillanic acid (mecillinam)
Source: The Journal of Antibiotics (Tokyo)
URL: [Link]
Title: Crystal Structure of BlaC-E166A covalently bound with Mecillinam (PDB ID: 3NC8)
Source: RCSB Protein Data Bank
URL: [Link]
Title: Crystal structure of the Escherichia coli shikimate kinase I (AroK) that confers sensitivity to mecillinam
Source: Proteins: Structure, Function, and Bioinformatics
URL: [Link]
Protocols & Analytical Methods
Method
The Azepane-Derived Azomethine Ylide: A Versatile Intermediate for Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Transient Dipole In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount obj...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking the Potential of a Transient Dipole
In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. The azepan-1-ylmethanimine, as a conceptual precursor to the corresponding azomethine ylide, represents a powerful, albeit transient, intermediate for the construction of intricate nitrogen-containing heterocyclic scaffolds. While "azepan-1-ylmethanimine" itself is not a commonly isolated species, its in-situ generation and immediate participation in [3+2] cycloaddition reactions provide a robust platform for synthesizing a diverse array of five-membered rings, particularly substituted pyrrolidines. These structural motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a multitude of biologically active natural products and pharmaceutical agents.[1][2]
This technical guide offers an in-depth exploration of the generation and synthetic applications of azomethine ylides derived from azepane. We will delve into the mechanistic underpinnings of their formation and subsequent cycloaddition reactions, providing detailed, field-proven protocols for key transformations. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also adapt these methodologies for their specific synthetic targets.
Core Concept: The [3+2] Cycloaddition of Azomethine Ylides
The cornerstone of the synthetic utility of azepane-derived azomethine ylides lies in their behavior as 1,3-dipoles in [3+2] cycloaddition reactions.[3] An azomethine ylide consists of an iminium ion adjacent to a carbanion, creating a reactive species poised to react with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring.[1] This reaction is highly valuable as it can generate multiple new stereocenters in a single, often highly stereoselective, step.[1]
The generation of non-stabilized azomethine ylides from simple secondary amines like azepane is most commonly achieved through the condensation with an aldehyde.[4] This reaction proceeds via an initial iminium ion formation, followed by a prototropic shift to yield the transient azomethine ylide.
Generation of Azepane-Derived Azomethine Ylides: A Mechanistic Overview
The in-situ formation of an azomethine ylide from azepane and an aldehyde is a critical first step. The reaction is typically facilitated by heat or acid catalysis.[5][6]
Caption: General workflow for the generation of an azomethine ylide from azepane and an aldehyde.
The choice of aldehyde is crucial as the 'R' group will be incorporated into the final heterocyclic product. For intramolecular cycloadditions, the aldehyde must contain a tethered dipolarophile.[5][6] While azepane can be a more challenging substrate compared to smaller cyclic amines like pyrrolidine or piperidine due to conformational factors, successful cycloadditions have been reported, often requiring higher temperatures or microwave irradiation.[5][6]
Application I: Synthesis of Fused Polycyclic Amines via Intramolecular [3+2] Cycloaddition
A powerful application of this chemistry is the synthesis of complex, fused polycyclic amines through intramolecular [3+2] cycloaddition.[4] This strategy involves reacting azepane with an aldehyde that has a pendant alkene or alkyne group. The in-situ generated azomethine ylide then undergoes a highly diastereoselective intramolecular cycloaddition to construct a new five-membered ring fused to the azepane core.[5][6]
Caption: Workflow for the synthesis of fused polycyclic amines.
Experimental Protocol: Synthesis of a Fused Azepane-Pyrrolidine System
This protocol is adapted from methodologies reported for the intramolecular cycloaddition of azomethine ylides derived from cyclic amines.[5][6]
Materials:
Azepane
Aldehyde with a pendant dipolarophile (e.g., (E)-5-phenylpent-4-enal)
Benzoic acid (catalyst)
Anhydrous toluene
Molecular sieves (4Å)
Round-bottom flask equipped with a Dean-Stark trap and condenser
Inert atmosphere (Nitrogen or Argon)
Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq.), azepane (1.2 eq.), benzoic acid (0.1 eq.), and a small quantity of activated 4Å molecular sieves in anhydrous toluene.
Equip the flask with a Dean-Stark trap and a reflux condenser.
Heat the reaction mixture to reflux and monitor the azeotropic removal of water.
Continue heating until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC). Higher temperatures or microwave irradiation (e.g., 160 °C for 30 minutes) may be required for less reactive substrates like azepane.[5][6]
Upon completion, cool the reaction mixture to room temperature.
Filter off the molecular sieves and concentrate the filtrate under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to afford the desired fused polycyclic amine.
Causality Behind Experimental Choices:
Anhydrous Conditions and Dean-Stark Trap: The formation of the iminium ion and subsequently the azomethine ylide involves the elimination of water. Removing water from the reaction mixture drives the equilibrium towards product formation.
Benzoic Acid Catalyst: Benzoic acid facilitates the condensation and the prototropic shift to form the azomethine ylide.[5]
Excess Azepane: Using a slight excess of the amine helps to ensure complete consumption of the limiting aldehyde.
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.
Parameter
Value/Condition
Rationale
Temperature
Reflux in toluene (or higher with microwave)
Provides the necessary activation energy for ylide formation and cycloaddition, especially for the less reactive azepane.[5][6]
Allows for azeotropic removal of water and provides a suitable temperature for the reaction.
Application II: Synthesis of Spirocyclic Pyrrolidines
Another significant application is the synthesis of spiro-pyrrolidines, where the five-membered ring is attached to another ring system at a single carbon atom.[2] This is achieved through an intermolecular [3+2] cycloaddition of an azepane-derived azomethine ylide with a dipolarophile that is part of a cyclic system, such as a methyleneindolinone.[7] Spirocyclic scaffolds are of great interest in drug discovery as they introduce three-dimensional complexity.[8]
Experimental Protocol: Three-Component Synthesis of a Spiro[azepane-2,3'-pyrrolidine] Derivative
This protocol is a conceptual adaptation based on established three-component [3+2] cycloaddition reactions for the synthesis of spiro-pyrrolidines.[2][9]
Materials:
A cyclic ketone (e.g., isatin for spiro-oxindoles)
Azepane
A dipolarophile (e.g., an α,β-unsaturated ketone)
A suitable solvent (e.g., methanol or ethanol)
Procedure:
In a round-bottom flask, dissolve the cyclic ketone (1.0 eq.) and the dipolarophile (1.0 eq.) in the chosen solvent.
Add azepane (1.1 eq.) to the mixture.
Stir the reaction mixture at room temperature or with gentle heating.
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
Upon completion, concentrate the reaction mixture under reduced pressure.
The crude product often precipitates out and can be collected by filtration. If not, perform a standard aqueous workup.
Wash the collected solid with a cold solvent (e.g., diethyl ether or cold ethanol) to remove unreacted starting materials.
If necessary, purify the product further by recrystallization or column chromatography.
Causality Behind Experimental Choices:
One-Pot, Three-Component Reaction: This approach is highly atom-economical and efficient, as it avoids the isolation of intermediates.
Protic Solvent: Solvents like methanol or ethanol can facilitate the proton transfers involved in the formation of the azomethine ylide.
Stoichiometry: The use of near-equimolar amounts of the three components is typical for this type of reaction.
A Note on Pyrazolidine Synthesis
While the [3+2] cycloaddition is a versatile tool, it is important to note that the synthesis of pyrazolidines (a five-membered ring with two adjacent nitrogen atoms) typically involves the cycloaddition of azomethine imines , not azomethine ylides.[10][11][12] Azomethine imines are 1,3-dipoles containing a N-N bond and are often generated from the reaction of hydrazines with aldehydes.[12] Therefore, while azepane-derived intermediates are central to the synthesis of pyrrolidines, they are not the typical precursors for pyrazolidines.
Conclusion: A Gateway to Novel Heterocycles
The in-situ generation of azomethine ylides from azepane provides a powerful and versatile strategy for the synthesis of complex nitrogen-containing heterocycles. The subsequent [3+2] cycloaddition reactions, whether intramolecular or intermolecular, allow for the diastereoselective construction of fused and spirocyclic pyrrolidine derivatives. By understanding the underlying mechanisms and the rationale behind the experimental protocols, researchers can effectively harness the reactivity of this transient 1,3-dipole to access novel molecular architectures for applications in drug discovery and materials science. The continued exploration of less common cyclic amines like azepane in these transformations promises to further expand the toolkit of synthetic chemists.
References
Mantelingu, K., Lin, Y., & Seidel, D. (2014). Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. Organic Letters, 16(22), 5910–5913. Available at: [Link]
Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons.
Mantelingu, K., Lin, Y., & Seidel, D. (2014). Intramolecular [3 + 2]-cycloadditions of azomethine ylides derived from secondary amines via redox-neutral C-H functionalization. Organic letters, 16(22), 5910-5913. Available at: [Link]
Gajda, T., & Mlynarski, J. (2017). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules, 22(12), 2235. Available at: [Link]
Seidel, D. (2014). Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. Organic Letters. Available at: [Link]
Wikipedia contributors. (2023). Azomethine ylide. In Wikipedia, The Free Encyclopedia. Available at: [Link]
Gajda, T., & Mlynarski, J. (2017). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules (Basel, Switzerland), 22(12), 2235. Available at: [Link]
Bahule, B. B., & Nandurkar, Y. M. (2012). Synthesis of Pyrazolidines (5-membered heterocyclic rings) through 1, 3- dipolar cycloadditions of azomethine imines. IOSR Journal of Applied Chemistry, 2(6), 39-40. Available at: [Link]
Hassan, A. S., Moustafa, A. H., & El-Sayed, M. E. (2021). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 26(16), 4987. Available at: [Link]
Royal Society of Chemistry. (n.d.). [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. RSC Advances. Available at: [Link]
Paira, P., et al. (2022). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. Organic & Biomolecular Chemistry, 20(1), 24-48. Available at: [Link]
Wang, Y., et al. (2018). [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. RSC Advances, 8(52), 29599-29603. Available at: [Link]
Mantelingu, K., Lin, Y., & Seidel, D. (2014). Intramolecular [3 + 2]-cycloadditions of azomethine ylides derived from secondary amines via redox-neutral C-H functionalization. Organic letters, 16(22), 5910–5913. Available at: [Link]
Li, X., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 29(1), 1. Available at: [Link]
Pearson, W. H., & Lian, B. W. (2010). Cycloadditions of Nonstabilized 2-Azaallyllithiums (2-Azaallyl Anions) and Azomethine Ylides with Alkenes: [3 + 2] Approaches to Pyrrolidines and Application to Alkaloid Total Synthesis. Israel Journal of Chemistry, 50(5‐6), 676-686.
Arumugam, N., & Al-dhfyan, A. (2015). Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. Oriental Journal of Chemistry, 31(3), 1439-1447. Available at: [Link]
Chen, X. H., Zhang, W. Q., & Gong, L. Z. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society, 131(38), 13818-13819. Available at: [Link]
Michigan State University Department of Chemistry. (n.d.). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Available at: [Link]
Pearson, W. H., & Stevens, E. P. (1999). Nonstabilized N-Unsubstituted Azomethine Ylides: A Synthesis of Indolizidine 239CD. Organic Letters, 1(1), 145–147. Available at: [Link]
ResearchGate. (2007). Intermolecular Cycloaddition of Nonstabilized Azomethine Ylides Generated From 1,3-Thiazolidine-4-Carboxylic Acids: Synthesis of. Available at: [Link]
ResearchGate. (n.d.). Scheme 2. Mechanism for the generation of azomethine ylide. Available at: [Link]
Hussein, E. M., et al. (2022). Regio- and stereoselectivity of the 1,3-dipolar cycloaddition of azomethine ylides to (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones: A combined experimental and theoretical study. Arabian Journal of Chemistry, 15(9), 104069.
Thieme. (n.d.). [3+2] Cycloaddition of Azomethine Ylides. Available at: [Link]
Padwa, A., et al. (1998). [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides. 7. Stereoselective Synthesis of Epibatidine and Analogues. The Journal of Organic Chemistry, 63(3), 760–768. Available at: [Link]
Application Note: Preparation and Optimization of Azepan-1-ylmethanimine (Mecillinam) Stock Solutions for Cell Culture
Executive Summary This application note provides a rigorous, self-validating protocol for the preparation, handling, and storage of azepan-1-ylmethanimine derivatives. In cell culture and pharmacology, this chemical moie...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note provides a rigorous, self-validating protocol for the preparation, handling, and storage of azepan-1-ylmethanimine derivatives. In cell culture and pharmacology, this chemical moiety is universally recognized as the active side-chain of Mecillinam (also known as Amdinocillin). Unlike broad-spectrum penicillins, this compound features a unique azepane ring attached via a methanimine linkage, granting it extreme selectivity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.
Chemical Nomenclature & Mechanism of Action
Azepan-1-ylmethanimine refers to the defining functional group of Mecillinam (IUPAC: (2S,5R,6R)-6-{[(azepan-1-yl)methylidene]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) [1].
Causality of Action: While most β-lactam antibiotics target PBP3 to inhibit cell septation, the azepan-1-ylmethanimine group selectively binds PBP2 [2]. PBP2 is strictly responsible for peptidoglycan elongation. Inhibiting this specific protein forces rod-shaped bacteria (such as E. coli) to transition into structurally compromised spherical cells, eventually leading to osmotic instability and lysis.
Fig 1. Mechanism of action for azepan-1-ylmethanimine (Mecillinam) targeting PBP2 in bacteria.
Physicochemical Properties & Stability Data
Mecillinam is highly sensitive to environmental factors. Hydrolysis of the β-lactam ring is accelerated by ambient water, transition metals, and physiological pH levels.
Self-Validating Workflow: To ensure reproducibility, this protocol is specifically designed to mitigate the primary modes of β-lactam degradation: hydrolysis and thermal breakdown.
Equilibration: Allow the lyophilized Mecillinam vial to reach room temperature in a desiccator before opening.
Causality: Opening a cold vial causes atmospheric moisture to condense directly on the powder, immediately initiating β-lactam ring hydrolysis before the solvent is even added.
Solvent Selection & Addition:
For DMSO: Add the required volume of newly opened, anhydrous DMSO to achieve up to 250 mg/mL [3].
For Water: Add sterile Milli-Q water to achieve up to 100 mg/mL.
Causality: DMSO is highly hygroscopic. Using old DMSO introduces atmospheric water, which degrades the stock over time. Water is an acceptable solvent but requires immediate downstream sterilization and limits the maximum achievable concentration.
Dissolution: Vortex the solution for 30-60 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 1-2 minutes.
Causality: The azepan-1-ylmethanimine moiety can cause transient aggregation; sonication provides the kinetic energy needed to break these intermolecular forces without degrading the heat-labile β-lactam core.
Sterilization (Water only): Pass the aqueous solution through a 0.22 µm PES filter.
Causality: β-lactams cannot be autoclaved. PES filters are chosen over Nylon or Cellulose Acetate due to their low protein/drug binding characteristics, ensuring the final concentration remains accurate.
Aliquot & Storage: Dispense the stock solution into single-use amber aliquots. Purge the headspace with Nitrogen gas if available. Store immediately at -80°C [3].
Causality: Repeated freeze-thaw cycles cause mechanical shear and localized heating, rapidly degrading the antibiotic. Nitrogen purging displaces oxygen and ambient moisture, maximizing the 6-month shelf life.
Fig 2. Experimental workflow for preparing and storing Mecillinam stock solutions.
Application in Cell Culture Assays
When applying the stock solution to bacterial cultures (e.g., E. coli MIC assays or single-cell microfluidic imaging [4]), researchers must account for the rapid degradation of Mecillinam in standard growth media.
Field-Proven Insight: In standard Luria-Bertani (LB) or MOPS media at pH 7.4 and 37°C, Mecillinam has a half-life of only 2 to 4 hours [2]. If an assay extends beyond this window, the effective concentration will drop below the Minimum Inhibitory Concentration (MIC), leading to false-negative resistance profiles.
Optimization Strategy: Lowering the experimental media pH to 6.5 extends the half-life of the azepan-1-ylmethanimine complex to ~6 hours without significantly perturbing E. coli logarithmic growth [2].
References
PLOS ONE - Stability of β-lactam antibiotics in bacterial growth media.[Link]
PNAS - Antibiotic susceptibility testing in less than 30 min using direct single-cell imaging.[Link]
Application Note: Azepan-1-ylmethanimine as a Synthetic Intermediate in Amidinopenicillin Drug Discovery
Introduction & Strategic Rationale In the landscape of β -lactam antibiotic drug discovery, the C6 position of the penam nucleus (6-aminopenicillanic acid, or 6-APA) has traditionally been functionalized with an amide li...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
In the landscape of
β
-lactam antibiotic drug discovery, the C6 position of the penam nucleus (6-aminopenicillanic acid, or 6-APA) has traditionally been functionalized with an amide linkage. While this yielded blockbuster drugs like ampicillin and amoxicillin, the rise of
β
-lactamase-mediated resistance necessitated novel structural paradigms.
The introduction of an amidine linkage—specifically utilizing the azepan-1-ylmethanimine moiety (also known as a hexamethyleneiminomethyleneamino group)—birthed a distinct and highly specialized subclass of antibiotics known as amidinopenicillins[1]. The most prominent clinical success of this strategy is Mecillinam (Amdinocillin) and its orally bioavailable prodrug, Pivmecillinam [2].
As a synthetic intermediate, azepan-1-ylmethanimine derivatives offer unique electrophilic properties that allow for mild, stereoretentive coupling to the sensitive
β
-lactam core[3]. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing azepane-derived intermediates in the synthesis of amidinopenicillins.
Mechanistic Causality: The PBP-2 Specificity
The shift from an amide to an azepan-1-ylmethanimine side chain is not merely a structural novelty; it fundamentally alters the pharmacodynamic profile of the molecule.
Classic penicillins mimic the D-Ala-D-Ala terminus of peptidoglycan precursors, allowing them to bind Penicillin-Binding Proteins 1 and 3 (PBP-1, PBP-3), which leads to rapid cell lysis or filamentation[1]. However, the basic, sterically bulky azepane ring within the amidine framework alters the spatial and electronic geometry of the antibiotic[4]. This specific geometry restricts its binding affinity almost exclusively to PBP-2 in Gram-negative bacteria[2].
Inhibition of PBP-2 prevents the maintenance of the rod shape in organisms like Escherichia coli, resulting in osmotically fragile spherical cells that eventually undergo lysis[1]. Furthermore, this unique target profile allows mecillinam to retain efficacy against certain bacterial strains that have developed resistance mechanisms against standard amide-linked
β
-lactams[5].
Fig 1: Mechanism of action pathway for amidinopenicillins targeting PBP-2.
Synthetic Methodologies & Protocols
The synthesis of the azepan-1-ylmethanimine linkage onto 6-APA requires careful consideration of the
β
-lactam ring's fragility. Traditional amide coupling techniques (using acid chlorides or mixed anhydrides) are unsuitable for amidine formation. Instead, the most robust industrial approach utilizes an activated acetal derivative of
N
-formylhexamethyleneimine[3].
Protocol 1: Preparation of the Azepane Acetal Precursor
To create a stable yet reactive electrophile,
N
-formylhexamethyleneimine is converted into 1-hexamethyleneiminecarboxaldehyde dimethyl acetal .
Activation: React
N
-formylhexamethyleneimine with a methylating agent (e.g., dimethyl sulfate or methyl fluorosulfonate) at 10–20°C to form the highly reactive iminium salt[6].
Acetalization: Introduce sodium methoxide (NaOMe) in methanol under strict anhydrous conditions. The methoxide attacks the iminium carbon, yielding the dimethyl acetal.
Purification: Extract the product using an organic solvent (e.g., diethyl ether) and distill under reduced pressure to isolate the pure acetal.
Protocol 2: Coupling to Form Mecillinam
This protocol leverages the acetal as a mild electrophile, avoiding the harsh, moisture-sensitive conditions of Vilsmeier-Haack reagents.
Substrate Solubilization: Suspend 1.0 equivalent of 6-APA in anhydrous methanol.
Base Catalysis: Add 1.05 equivalents of Triethylamine (TEA) dropwise.
Causality: 6-APA is a zwitterion and poorly soluble in alcohols. TEA deprotonates the C3 carboxylic acid, forming a soluble triethylammonium salt. This simultaneously exposes the C6 primary amine, maximizing its nucleophilicity[3].
Temperature Control: Cool the reaction mixture to 0–5°C.
Causality: The
β
-lactam ring is highly susceptible to nucleophilic attack by methanol or TEA at elevated temperatures, which would lead to irreversible ring opening and degradation[4].
Coupling: Add 1.1 equivalents of 1-hexamethyleneiminecarboxaldehyde dimethyl acetal dropwise over 30 minutes. Stir the reaction for 5–10 hours at 5°C. The primary amine of 6-APA attacks the acetal carbon, and the subsequent elimination of two methanol molecules drives the formation of the amidine double bond[3].
Product Isolation: Add a weak organic acid (e.g., formic acid or acetic acid) to adjust the pH to 4.5–5.0.
Self-Validation Checkpoint: The initial suspension of 6-APA in methanol will be opaque. Upon the addition of TEA, the mixture must become a clear solution, confirming the formation of the active salt. Following the reaction, lowering the pH to the isoelectric point (pH 4.5) will trigger the immediate precipitation of the mecillinam zwitterion as a white crystalline solid[3]. Failure to achieve a clear solution initially indicates degraded 6-APA, while a lack of precipitation indicates incomplete coupling.
Fig 2: Synthetic workflow of Mecillinam utilizing an azepane-derived acetal intermediate.
Protocol 3: Synthesis of Pivmecillinam (Prodrug)
Because the highly polar amidine group reduces oral bioavailability, mecillinam is often converted into its pivaloyloxymethyl ester prodrug[2].
Dissolve mecillinam in an aprotic polar solvent (e.g.,
N,N
-dimethylformamide).
Add anhydrous potassium carbonate (
K2CO3
) as an acid scavenger.
Add chloromethyl pivalate dropwise at 0–25°C. Stir for 10–20 hours[7].
Quench with water and extract the lipophilic pivmecillinam into an organic phase (e.g., ethyl acetate), followed by crystallization.
Quantitative Data: Amidine vs. Amide
β
-Lactams
The structural divergence provided by the azepan-1-ylmethanimine intermediate results in distinct pharmacological and physical properties compared to traditional amide-linked penicillins.
Property
Classic Penicillins (e.g., Ampicillin)
Amidinopenicillins (Mecillinam)
C6 Side Chain
Amide linkage
Amidine (Azepan-1-ylmethanimine)
Primary Target
PBP-1, PBP-3
PBP-2
Morphological Effect
Rapid lysis or filamentation
Spherical cell formation
Gram-Negative Efficacy
Broad, but highly susceptible to
β
-lactamases
Highly active against Enterobacteriaceae
Degradation Pathway
β
-lactam ring hydrolysis
Amidine bond hydrolysis &
β
-lactam opening
Oral Bioavailability
Moderate to High
Low (Requires Pivoxil prodrug formulation)
References
National Center for Biotechnology Information (PMC) - Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase
URL:[Link]
Google Patents - Method for preparing mecillinam (Patent CN101024648A)
Patsnap Synapse - What is AMDINOCILLIN PIVOXIL used for?
URL:[Link]
Google Patents - Production of pivmecillinam (Patent JPH0236186A)
Application Note: In Vivo Dosing Strategies and Vehicles for Azepan-1-ylmethanimine Derivatives
Executive Summary & Pharmacological Rationale The azepan-1-ylmethanimine moiety is the critical 6-beta substituent that defines the amidinopenicillin class of beta-lactam antibiotics, most notably represented by mecillin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Rationale
The azepan-1-ylmethanimine moiety is the critical 6-beta substituent that defines the amidinopenicillin class of beta-lactam antibiotics, most notably represented by mecillinam (amdinocillin)[1]. In preclinical drug development and in vivo efficacy modeling, delivering compounds containing this specific pharmacophore presents unique challenges. While the moiety confers exquisite target specificity against Gram-negative Enterobacteriaceae (including extended-spectrum beta-lactamase [ESBL] producers)[2][3], the high polarity of the free acid results in poor gastrointestinal absorption[4].
This application note provides researchers with authoritative, field-proven methodologies for formulating and dosing azepan-1-ylmethanimine derivatives in vivo. It covers intravenous (IV) delivery of the active free acid and oral gavage strategies utilizing its pivaloyloxymethyl ester prodrug (pivmecillinam), ensuring robust pharmacokinetic (PK) and pharmacodynamic (PD) modeling.
Mechanism of Action: The Azepan-1-ylmethanimine Pharmacophore
Unlike traditional penicillins and cephalosporins that bind preferentially to Penicillin-Binding Proteins (PBPs) 1A, 1B, or 3, the azepan-1-ylmethanimine side chain drives highly selective, avid binding to PBP2 [1][2].
Causality in Experimental Design: Because PBP2 is a peptidoglycan elongation-initiating enzyme, its inhibition does not immediately lyse the bacteria. Instead, it halts cell wall elongation, forcing the bacteria into osmotically fragile spherical forms[1][5]. Researchers utilizing in vivo models must account for this delayed lytic kinetic when designing time-kill assays or determining the timing of tissue sampling for bacterial load (CFU/g) quantification.
Figure 1: Mechanism of action pathway for the azepan-1-ylmethanimine pharmacophore.
In Vivo Dosing Strategies: Overcoming Pharmacokinetic Hurdles
The bacteriological effect of azepan-1-ylmethanimine derivatives is time-dependent; efficacy is driven by the duration the free drug concentration remains above the Minimum Inhibitory Concentration (Time > MIC )[6][7]. Because the terminal half-life is remarkably short in mammalian models (~53 minutes in humans, and even shorter in rodents)[7][8], experimental dosing regimens must be tightly controlled.
Quantitative Pharmacokinetic Data Summary
The following table summarizes the baseline PK parameters to guide in vivo dose scaling (e.g., for murine UTI models):
Parameter
IV/IM Administration (Mecillinam)
Oral Administration (Pivmecillinam)
Causality / Experimental Rationale
Bioavailability
100%
25–35%
The pivaloyloxymethyl ester masks the polar acid, allowing GI absorption before rapid in vivo hydrolysis[2][4].
Plasma T1/2
~53 minutes
~53 minutes (post-hydrolysis)
Necessitates frequent dosing (e.g., q4h or q8h) in murine models to maintain Time > MIC[3][8].
Cmax
50–87 µg/mL (at 10-15 mg/kg)
Dose-dependent
IV provides immediate high peak levels; oral provides a delayed, slightly lower peak due to absorption kinetics[8][9].
Urinary Recovery
~60–70% (Active drug)
~45% (Active drug)
High urinary excretion makes this moiety exceptionally suited for in vivo UTI efficacy models[4][8].
Vehicle Selection & Formulation Guidelines
The choice of vehicle dictates the stability of the beta-lactam ring and the bioavailability of the prodrug.
Route
Compound Form
Primary Vehicle
Formulation Notes
IV / IM
Mecillinam (Free Acid / Na+ Salt)
Sterile 0.9% NaCl or PBS (pH 7.4)
Highly water-soluble. Must be prepared fresh immediately prior to administration to prevent aqueous hydrolysis of the beta-lactam ring[10].
Oral Gavage
Pivmecillinam HCl (Prodrug)
Sterile Water or 0.5% Methylcellulose
Administered as an aqueous solution (if HCl salt) or a uniform suspension (if base). Do not use acidic vehicles, which may degrade the ester prematurely[4].
Standardized Experimental Protocols
The following protocols are designed as self-validating systems to ensure maximum reproducibility in preclinical PK/PD studies.
Protocol 1: Preparation of IV Dosing Solution (Mecillinam)
Objective: Formulate a sterile, stable solution for tail-vein injection in murine models.
Weighing: Equilibrate the mecillinam standard to room temperature in a desiccator to prevent condensation. Weigh the required mass (e.g., for a 10 mg/kg dose).
Reconstitution: Dissolve the compound in sterile 0.9% NaCl to achieve a target concentration (e.g., 2 mg/mL).
Causality: Normal saline is preferred over dextrose solutions, as acidic/sugary environments can accelerate the degradation of the beta-lactam core.
Filtration: Pass the solution through a 0.22 µm PES syringe filter.
Administration: Administer via tail vein within 30 minutes of reconstitution. Discard any unused solution after 1 hour.
Protocol 2: Oral Gavage Formulation for Murine Models (Pivmecillinam)
Objective: Prepare a uniform suspension/solution of the prodrug for oral efficacy studies (e.g., murine UTI models).
Vehicle Preparation: Prepare a 0.5% (w/v) Methylcellulose (MC) solution in sterile water. Stir overnight at 4°C to ensure complete hydration, then bring to room temperature.
Suspension: Add pivmecillinam hydrochloride to the MC vehicle. Vortex vigorously for 2 minutes, followed by 5 minutes of sonication in a water bath to break up micro-aggregates.
Causality: The prodrug is only slightly soluble in water. The MC vehicle increases viscosity, preventing the compound from settling in the syringe and ensuring precise, uniform dosing across the animal cohort[4].
Dosing: Administer via oral gavage using a stainless-steel bulb-tipped needle. Standard murine dosing volumes should not exceed 10 mL/kg.
Objective: Accurately quantify the in vivo conversion of pivmecillinam to mecillinam without analytical artifacts.
Critical Challenge: Non-specific esterases in rodent blood will continue to hydrolyze the prodrug ex vivo after the blood is drawn, leading to artificially low prodrug and artificially high active drug measurements.
Preparation of Quenching Solution: Pre-chill a mixture of 0.15 M phosphate buffer (pH 7.4) and diethyl ether (1:4 ratio) on wet ice[4].
Blood Collection: At designated time points (e.g., 15, 30, 60, 120 mins post-dose), draw blood via cardiac puncture or submandibular bleed into heparinized tubes (5 U heparin/mL blood)[4].
Immediate Quenching (Crucial Step): Within <30 seconds of withdrawal, inject the blood sample directly into the ice-cold buffer/ether mixture and shake vigorously for 30 seconds[4].
Causality: The extreme cold and immediate phase separation denature and partition the blood esterases away from the prodrug. The unhydrolyzed pivmecillinam partitions into the organic ether layer, while the active mecillinam partitions into the aqueous buffer layer.
Separation & Analysis: Centrifuge at 3000 x g for 5 minutes at 4°C. Separate the organic and aqueous layers for independent quantification via HPLC or agar cup-plate bioassay[4][8].
Figure 2: In vivo pharmacokinetic workflow emphasizing the critical esterase quenching step.
References
Roholt, K., Nielsen, B., & Kristensen, E. (1975). "Pharmacokinetic Studies with Mecillinam and Pivmecillinam." Chemotherapy, 21(3-4), 146-166.[Link]
U.S. Food and Drug Administration (FDA). (2024). "PIVYA (pivmecillinam) Prescribing Information." AccessData FDA.[Link]
Hawkins, B. K., & Shields, R. K. (2025). "New Perspectives on Antimicrobial Agents: Pivmecillinam." Antimicrobial Agents and Chemotherapy.[Link]
National Center for Biotechnology Information (NIH). "Amdinocillin | C15H23N3O3S | CID 36273 - PubChem." PubChem Database.[Link]
Samuelsen, Ø., et al. (2020). "Efficacy of mecillinam against clinical multidrug-resistant Escherichia coli in a murine urinary tract infection model." International Journal of Antimicrobial Agents.[Link]
Meyers, B. R., et al. (1984). "Multiple-dose pharmacokinetics of amdinocillin in healthy volunteers." Antimicrobial Agents and Chemotherapy.[Link]
Optimal Catalysts and Protocols for the Efficient Synthesis of Azepan-1-ylmethanimine and Its Derivatives
Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Pharmacological Context The azepan-1-ylmethanimine moiety is a highly specialized alkylid...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol GuideTarget Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Pharmacological Context
The azepan-1-ylmethanimine moiety is a highly specialized alkylideneamino (amidino) pharmacophore. Unlike traditional acyl side chains found in standard penicillins, the integration of this seven-membered nitrogen heterocycle via a methanimine linkage confers a unique mechanism of action. When coupled with a 6-aminopenicillanic acid (6-APA) core, it forms Mecillinam (Amdinocillin) , a beta-lactam antibiotic that preferentially binds to Penicillin-Binding Protein 2 (PBP-2) in Gram-negative bacteria[1][2]. This targeted binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to osmotically unstable cells and rapid bactericidal action[2].
The synthesis of the azepan-1-ylmethanimine structure is a multi-stage process that demands precise catalytic control to ensure high yields and prevent the degradation of sensitive intermediates. This guide details the causal logic, optimal catalyst selection, and self-validating protocols required to synthesize this critical pharmaceutical building block.
Strategic Catalyst Selection & Reaction Causality
The construction of the azepan-1-ylmethanimine linkage on a beta-lactam core is achieved through a convergent synthetic route. The process relies on two distinct catalytic paradigms: solid-acid catalysis for precursor activation and homogeneous base catalysis for the final amidine coupling.
Phase 1: Solid-Acid Catalyzed Acetalization
To attach the azepane ring to the 6-APA core, the secondary amine of azepane is first formylated to yield 1-formylazepane. However, the formyl carbonyl is insufficiently reactive for direct coupling. It must be converted into a highly electrophilic dimethyl acetal (1-(dimethoxymethyl)hexahydro-1H-azepine)[3].
The Causality of Catalyst Choice: Acetalization is an equilibrium-driven process that requires a strong acid to protonate the carbonyl oxygen. While liquid mineral acids (e.g., HCl) or homogeneous organic acids (e.g., p-Toluenesulfonic acid) can drive the reaction, they introduce significant downstream liabilities. Aqueous workups required to remove homogeneous acids often lead to the premature hydrolysis of the moisture-sensitive acetal product.
Optimal Catalyst:Amberlyst-15 , a macroreticular sulfonic acid cation-exchange resin, is the optimal choice[3]. It provides a high local concentration of protons to drive the oxocarbenium ion formation while remaining completely insoluble. This allows the catalyst to be removed via simple filtration, bypassing aqueous workup and preserving the integrity of the acetal[3].
Amberlyst-15 catalyzed mechanistic pathway for the acetalization of 1-formylazepane.
Phase 2: Base-Catalyzed Amidine Formation
The final step involves the nucleophilic attack of the primary amine of 6-APA onto the electrophilic carbon of the 1-(dimethoxymethyl)hexahydro-1H-azepine, eliminating methanol to form the azepan-1-ylmethanimine (amidine) linkage[4][5].
The Causality of Catalyst Choice: 6-APA is a zwitterion with limited solubility and nucleophilicity in its neutral state. Furthermore, the beta-lactam ring is highly susceptible to acid-catalyzed hydrolysis. An organic base catalyst is required to deprotonate the 6-amino group (enhancing its nucleophilicity) and to act as an acid scavenger.
Optimal Catalyst:Triethylamine (TEA) is the optimal catalyst. Its pKa (~10.75) is perfectly suited to deprotonate 6-APA without causing base-catalyzed degradation of the beta-lactam ring. When used in a mixed solvent system (alcohol/ketone) at low temperatures (~5 °C), TEA drives the reaction to completion with >95% purity[5].
Synthetic workflow from azepane to the final azepan-1-ylmethanimine derivative (Mecillinam).
Quantitative Catalyst Evaluation
The following tables summarize the empirical data driving the catalyst selection for both critical phases of the synthesis.
Table 1: Evaluation of Acid Catalysts for Acetalization
Catalyst
Type
Conversion (%)
Workup Complexity
Byproduct Profile
Recommendation
Amberlyst-15
Solid Strong Acid
>98%
Low (Simple Filtration)
Minimal
Optimal
p-Toluenesulfonic Acid (PTSA)
Homogeneous Acid
95%
High (Aqueous Wash)
Trace Hydrolysis
Sub-optimal
Hydrochloric Acid (HCl)
Mineral Acid
85%
High (Neutralization)
High Hydrolysis
Not Recommended
Table 2: Evaluation of Base Catalysts for Amidine Coupling
Catalyst
pKa (Conjugate Acid)
Yield (%)
Reaction Time (h)
Product Purity
Recommendation
Triethylamine (TEA)
10.75
75-80%
4-6
>95%
Optimal
N-Methylmorpholine (NMM)
7.38
70%
6-8
~90%
Viable Alternative
Pyridine
5.25
<50%
>12
Low
Not Recommended
(Data synthesized from industrial patent literature regarding Mecillinam production[5])
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure the integrity of the synthesis at every stage.
Protocol I: Synthesis of 1-Formylazepane
This step utilizes ethyl formate as both the formylating agent and the solvent, driving the reaction via Le Chatelier's principle[3].
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet, add hexahydro-1H-azepine (azepane) (19.8 g, 0.2 mol)[3].
Addition: Under a nitrogen atmosphere, add ethyl formate (22.2 g, 0.3 mol) dropwise while stirring. Control the addition rate to maintain a gentle, self-sustaining reflux[3].
Reaction: Stir the mixture at room temperature for 12 hours.
Validation Checkpoint: Analyze an aliquot via TLC (Silica, 1:1 Hexane/EtOAc). The disappearance of the highly polar azepane spot (ninhydrin active) and the appearance of a less polar, UV-inactive spot confirms conversion.
Isolation: Remove volatile materials (excess ethyl formate and ethanol byproduct) via rotary evaporation at reduced pressure (~20 mmHg)[3]. The crude 1-formylazepane is used directly in Protocol II.
Protocol II: Amberlyst-15 Catalyzed Acetalization
This protocol generates the highly reactive electrophilic precursor required for amidine formation[3].
Setup: Dissolve the crude 1-formylazepane (approx. 0.2 mol) in anhydrous methanol (100 mL).
Reagent Addition: Add trimethyl orthoformate (23.3 g, 0.22 mol). Causality Note: Trimethyl orthoformate acts as a chemical water scavenger, reacting with the
H2O
byproduct to form methanol and methyl formate, thereby preventing the reverse hydrolysis reaction.
Catalysis: Add 2.0 g of Amberlyst-15 (dry, strongly acidic cation exchange resin)[3].
Reaction: Stir the suspension at room temperature for 12-18 hours under an inert atmosphere[3].
Validation Checkpoint: Analyze via GC-MS. The complete disappearance of the 1-formylazepane peak (
m/z
127) and the emergence of the 1-(dimethoxymethyl)azepane peak (
m/z
173) validates the reaction. If conversion is <95%, add an additional 0.5 g of Amberlyst-15 and stir for 2 hours.
Isolation: Filter the mixture through a coarse glass frit to remove the Amberlyst-15 catalyst[3]. Wash the resin with a small volume of anhydrous methanol. Concentrate the filtrate under reduced pressure to yield the pure acetal.
Protocol III: Triethylamine-Catalyzed Synthesis of Azepan-1-ylmethanimine (Mecillinam)
This final coupling step requires strict temperature control to protect the beta-lactam ring[5].
Setup: In a dry reaction vessel, suspend 6-aminopenicillanic acid (6-APA) (1.0 eq) in a mixed solvent system of anhydrous ethanol and acetone (1:1 v/v)[5].
Catalyst Addition: Add Triethylamine (TEA) (1.05 eq) dropwise while maintaining the temperature at 5 °C[5]. Causality Note: The slight molar excess of TEA ensures complete deprotonation of 6-APA, solubilizing it into the organic phase.
Coupling: Slowly add 1-(dimethoxymethyl)hexahydro-1H-azepine (1.1 eq) to the cooled mixture.
Reaction: Stir the mixture at 5 °C for 4-6 hours[5].
Validation Checkpoint: Monitor via HPLC. The reaction is complete when the 6-APA peak is reduced to <2% relative area.
Isolation: Concentrate the mixture under vacuum to remove a portion of the alcohol. Adjust the pH using a weak organic acid (e.g., acetic acid) to precipitate the final azepan-1-ylmethanimine derivative (Mecillinam)[5]. Filter and dry under vacuum. Expected purity is >95% without the need for recrystallization[5].
Application Note: Optimized Protocols for the Dissolution and Stabilization of Azepan-1-ylmethanimine in DMSO and Aqueous Buffers
Executive Summary This application note provides a self-validating, causality-driven protocol for researchers and drug development professionals. It details the precise methodologies required to dissolve azepan-1-ylmetha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note provides a self-validating, causality-driven protocol for researchers and drug development professionals. It details the precise methodologies required to dissolve azepan-1-ylmethanimine in anhydrous Dimethyl Sulfoxide (DMSO) for long-term stability, and the critical pH and temperature controls necessary for formulating transient aqueous working solutions.
As a Senior Application Scientist, it is crucial to understand why specific solvents and buffers are chosen, rather than simply following a recipe. The degradation of azepan-1-ylmethanimine is driven by the electrophilicity of its imine carbon.
The Threat of Hydrolysis: Amidines and methanimines are characterized by their relative ease of hydrolysis compared to standard amides, rapidly cleaving into amides and amines when exposed to water[2].
Acid-Catalyzed Degradation (pH < 6.0): In acidic environments, the imine nitrogen becomes protonated. This forms a highly electrophilic iminium intermediate, which is rapidly attacked by water, leading to irreversible cleavage into azepane and formamide (or formic acid)[2].
Base-Catalyzed Degradation (pH > 9.0): In strongly basic conditions, direct nucleophilic attack by hydroxide (OH⁻) ions on the methanimine carbon bypasses the need for protonation, accelerating degradation even at room temperature[3].
The Transimination Risk: Primary amine-based buffers (such as Tris or Glycine) must be strictly avoided. The free primary amines in these buffers can act as competing nucleophiles, triggering transimination reactions that displace the azepane ring entirely.
The Solution: To establish a self-validating system, high-concentration stock solutions must be prepared in strictly anhydrous DMSO to eliminate the nucleophile (water). For downstream assays, working solutions must be diluted into non-nucleophilic buffers (e.g., HEPES, PBS) titrated precisely to a neutral pH (7.2–7.4) and kept chilled to kinetically suppress hydrolysis.
Quantitative Data: Solubility and Stability Matrix
The following table summarizes the expected behavior of azepan-1-ylmethanimine across different solvent systems, providing a predictive baseline for experimental design.
Protocol A: Preparation of 100 mM Stock Solution in Anhydrous DMSO
This protocol ensures the preservation of the methanimine bond for long-term storage.
Thermal Equilibration: Remove the sealed vial of lyophilized azepan-1-ylmethanimine from cold storage and place it in a desiccator for 30 minutes.
Causality: Allowing the vial to reach room temperature before opening prevents atmospheric moisture from condensing on the hygroscopic solid, which would introduce water and initiate hydrolysis in the stock.
Solvent Preparation: Utilize strictly anhydrous DMSO (≥99.9% purity, water content ≤50 ppm). Purge the DMSO container with Argon or Nitrogen gas immediately before and after use.
Dissolution: Add the calculated volume of anhydrous DMSO directly to the compound vial. Vortex gently for 30–60 seconds until a clear, homogenous solution is achieved.
Aliquoting: Divide the 100 mM stock into single-use aliquots (e.g., 20–50 µL) in sterile, tightly capped microcentrifuge tubes.
Storage: Flash-freeze the aliquots and store them at -20 °C or -80 °C.
Causality: Single-use aliquots prevent repeated freeze-thaw cycles. DMSO is highly hygroscopic; repeated opening of a bulk stock vial will draw in ambient humidity, degrading the entire batch over time.
Protocol B: Preparation of Aqueous Working Solutions (≤ 1 mM)
This protocol minimizes hydrolytic degradation during transient in vitro assays.
Buffer Selection & Titration: Select a non-nucleophilic buffer such as 50 mM HEPES or 1X PBS. Verify that the pH is exactly 7.2–7.4 at the intended working temperature.
Thermal Suppression (Pre-chilling): Chill the buffer to 4 °C prior to dilution.
Causality: Lowering the temperature significantly reduces the kinetic rate of hydrolysis, maximizing the half-life of the working solution[3].
Rapid Dilution: Thaw a single DMSO stock aliquot at room temperature. Immediately pipette the required volume into the chilled buffer while vortexing vigorously.
Note: Ensure the final DMSO concentration remains ≤ 1% v/v to avoid solvent-induced artifacts in biological assays.
Immediate Application: Utilize the working solution in downstream analytical or biological assays within 1 to 2 hours. Discard any remaining aqueous solution; do not attempt to re-freeze or store diluted samples.
Workflow Visualization
Workflow for the preparation and stabilization of azepan-1-ylmethanimine solutions.
References
Overview of β-Lactam Antibiotics
Source: Scribd
URL:[Link]
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water
Source: ChemRxiv
URL: [Link]
The Chemistry of the Amidines
Source: ResearchGate
URL:[Link]
Technical Support Center: Optimizing Solubility of Azepan-1-ylmethanimine Derivatives in Polar Solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges regarding complex nitrogenous heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges regarding complex nitrogenous heterocycles. Azepan-1-ylmethanimine—the core pharmacophore found in amidinopenicillins like mecillinam—presents unique physicochemical hurdles. It features a highly lipophilic hexahydro-1H-azepine (azepane) ring coupled with a basic, polarizable formamidine (methanimine) group.
Achieving high solubility in polar solvents requires precise thermodynamic control to balance lipophilicity with ionization, without inducing chemical degradation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: My azepan-1-ylmethanimine derivative precipitates immediately when I dilute my organic stock solution into an aqueous buffer. Why does this happen, and how can I prevent it?A1: This is a classic "crashing out" phenomenon [3].
Causality: When you transition from a pure organic solvent (like DMSO) to an aqueous polar buffer, the dielectric constant of the microenvironment abruptly increases. The solvent's hydrogen-bonding network reorganizes, stripping the solvation shell from the lipophilic azepane ring. To minimize its exposed hydrophobic surface area, the compound aggregates and precipitates.
Solution: Instead of direct dilution, utilize a step-wise co-solvency gradient. Add your organic stock solution dropwise into a vigorously stirring buffer containing 5–10% of a water-miscible transition co-solvent (e.g., PEG 400 or Propylene Glycol). This lowers the interfacial tension and bridges the polarity gap between the drug and the water [1].
Q2: I attempted to improve aqueous solubility by lowering the pH to protonate the imine nitrogen, but I observed significant compound degradation. What is the optimal approach?A2: The formamidine nitrogen is basic and protonates readily, which significantly enhances ion-dipole interactions with polar solvents. However, the imine bond (C=N) is highly susceptible to acid-catalyzed hydrolysis.
Causality: At highly acidic levels (pH < 3.0), hydronium ions attack the imine double bond, leading to irreversible cleavage into azepane and formamide degradation products.
Solution: Maintain the buffer pH strictly between 4.5 and 6.0. This window is typically below the pKa of the formamidine group (ensuring >90% ionization for solubility) but sufficiently high to kinetically suppress the hydrolysis reaction [2].
Q3: I micronized my compound to the sub-micron range, but the equilibrium solubility in water remains unchanged. Is the technique flawed?A3: The technique is functioning correctly, but the expectation is misaligned.
Causality: Micronization increases the specific surface area of the particles, which accelerates the dissolution rate (kinetics) according to the Noyes-Whitney equation. However, it does not alter the thermodynamic equilibrium solubility (saturation point) of the crystalline lattice [3].
Solution: To increase absolute equilibrium solubility, you must disrupt the crystal lattice entirely. Transition from micronization to forming an amorphous solid dispersion or utilize inclusion complexation [2].
Part 2: Mandatory Visualizations
Caption: Workflow for troubleshooting azepan-1-ylmethanimine solubility issues in polar solvents.
Caption: Mechanistic pathway of pH-dependent solubilization versus acid-catalyzed degradation.
This self-validating protocol utilizes dielectric constant manipulation combined with targeted ionization to force the compound into the aqueous phase without degrading the imine bond.
Preparation: Weigh exactly 10.0 mg of the azepan-1-ylmethanimine API.
Lattice Disruption: Dissolve the API completely in 100 µL of PEG 400. This acts as the primary co-solvent to disrupt the crystalline lattice before introducing water[1].
Aqueous Titration: Under continuous vortexing (800 RPM), add 900 µL of a 50 mM Acetate buffer (pre-adjusted to pH 5.0) dropwise (10 µL/sec).
Self-Validation: Centrifuge the resulting mixture at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via HPLC-UV. If the quantified concentration matches the theoretical yield (10 mg/mL), complete solubility has been achieved. If a pellet forms, proceed to Protocol B.
When co-solvency fails, we must shield the lipophilic azepane ring from the polar solvent using a cyclic oligosaccharide host [3].
Host Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water.
Guest Addition: Add the azepan-1-ylmethanimine API in a 1:2 molar ratio (API to Cyclodextrin) directly into the aqueous host solution.
Equilibration: Stir the suspension at 25°C for 48 hours. This extended kinetic window allows the lipophilic azepane ring to displace water molecules and partition into the hydrophobic cavity of the cyclodextrin [3].
Self-Validation: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated API. Lyophilize the clear filtrate. Re-dissolve the resulting powder in D2O and validate complex formation via 1H-NMR. A successful inclusion complex will exhibit distinct chemical shift changes (Δδ) in the azepane ring protons due to the shielding effect of the cyclodextrin cavity.
Part 4: Quantitative Data Summary
The following table summarizes the expected thermodynamic outcomes of applying different solubility enhancement techniques to the azepan-1-ylmethanimine scaffold.
Solubilization Technique
Primary Mechanism of Action
Relative Solubility Enhancement
Chemical Stability Risk
Micronization
Increased specific surface area
1.0x (No change in equilibrium)
Low
pH Adjustment (pH 5.0)
Ionization of formamidine nitrogen
~50x
Moderate (Hydrolysis at pH < 3.0)
Co-solvency (10% PEG 400)
Dielectric constant reduction
~15x
Low
HP-β-CD Complexation
Hydrophobic encapsulation of azepane
~100x
Low
Part 5: References
Strategies for improving hydrophobic drugs solubility and bioavailability
Source: International Journal of Pharmaceutical Chemistry and Analysis
URL:[Link]
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs
Source: Auctores - Journal of Pharmaceutics and Pharmacology Research
URL:[Link]
Optimization
preventing thermal degradation of azepan-1-ylmethanimine during storage
Here is the technical support center for preventing the thermal degradation of azepan-1-ylmethanimine. Welcome to the Technical Support Center.
Author: BenchChem Technical Support Team. Date: April 2026
Here is the technical support center for preventing the thermal degradation of azepan-1-ylmethanimine.
Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth technical information, troubleshooting advice, and validated protocols to help you prevent the thermal degradation of azepan-1-ylmethanimine during storage and handling. Our goal is to ensure the integrity of your starting materials for reproducible, high-quality experimental results.
Introduction: Understanding the Instability of Azepan-1-ylmethanimine
Azepan-1-ylmethanimine is a molecule that combines a seven-membered azepane ring with a methanimine functional group (C=N). While the azepane ring itself is relatively stable under normal conditions[1], the imine bond is the molecule's Achilles' heel. Imines are generally susceptible to degradation, primarily through hydrolysis, a process that is often accelerated by heat and the presence of acid or base catalysts.[2][3]
The formation of an imine is a reversible reaction that releases water.[4] Consequently, in the presence of water, the equilibrium can shift back, causing the imine to hydrolyze back into its constituent amine (azepane) and aldehyde (formaldehyde).[5][6] This inherent reactivity necessitates strict storage and handling protocols to maintain the compound's purity and efficacy in your research.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of azepan-1-ylmethanimine.
Q1: What is the primary cause of azepan-1-ylmethanimine degradation during storage?
The primary degradation pathway is the hydrolysis of the imine (C=N) double bond . This reaction consumes one molecule of water and cleaves the imine, reverting it to azepane and formaldehyde.[2][6] This process is often the main contributor to what is observed as "thermal degradation," as heat significantly accelerates the rate of hydrolysis, especially if moisture is present.
Q2: How does temperature influence the degradation process?
Temperature acts as a catalyst for degradation. According to chemical kinetics, reaction rates, including degradation reactions, increase with temperature. Elevated temperatures provide the necessary activation energy for the hydrolysis reaction to occur more rapidly. Storing the compound at low temperatures is a critical step in minimizing degradation by slowing down this process. For sensitive compounds like imines, storage at or below -20°C is often recommended for long-term stability.[7]
Q3: Why is exposure to atmospheric moisture so detrimental?
Imines are often hygroscopic, meaning they can readily absorb moisture from the air.[4][8] Since water is a key reactant in the hydrolytic degradation pathway, exposure to humidity directly provides the necessary component for the compound to break down. This is why it is imperative to handle the compound in a dry environment and store it in tightly sealed containers with a desiccant or under an inert atmosphere.[7][8]
Q4: Can the type of storage container or solvent affect stability?
Absolutely.
Solid Storage: For solid azepan-1-ylmethanimine, using containers with a tight seal, such as vials with PTFE-lined caps, is crucial. For enhanced protection, these primary containers can be placed inside a secondary container with a desiccant, like a desiccator cabinet or a sealed bag with silica gel packs.
Solution Storage: If you must store the compound in solution, the choice of solvent is critical. Protic solvents (e.g., water, methanol, ethanol) should be avoided as they can participate in and accelerate hydrolysis. Instead, use dry, aprotic solvents such as anhydrous acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF).[7] Always use freshly opened anhydrous solvents or those properly stored over molecular sieves.
Q5: What are the visible signs or analytical indicators of degradation?
Visible signs are unlikely unless degradation is severe (e.g., change from a crystalline solid to a sticky oil). The most reliable indicators are analytical:
Thin-Layer Chromatography (TLC): Appearance of a new, more polar spot corresponding to the azepane byproduct.
LC-MS: A new peak in the chromatogram with a mass corresponding to azepane (C₆H₁₃N, M.W. 99.17 g/mol )[1], and a decrease in the area of the parent compound's peak.
NMR Spectroscopy: The appearance of new signals in the ¹H or ¹³C NMR spectrum that correspond to the known spectra of azepane and potentially formaldehyde derivatives.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem: "My experiment, which previously worked, is now giving low yields. I suspect my azepan-1-ylmethanimine has degraded."
Answer: This is a common issue when using sensitive reagents. Degradation of the starting material is a likely cause.
Troubleshooting Steps:
Verify Purity: Before use, run a quick purity check on your stored compound. An LC-MS analysis is ideal. Compare the resulting chromatogram to a reference of a fresh or newly purchased batch. Look for the presence of the azepane peak (M.W. 99.17).
Quantify the Degradation: If degradation is confirmed, you may need to adjust the molar equivalents in your reaction to account for the reduced purity, or preferably, use a fresh, uncompromised lot of the material.
Review Your Storage Protocol: Re-evaluate how the compound was stored. Was the container tightly sealed? Was it stored at the recommended temperature? Was it protected from light and moisture? Refer to the storage protocol below to ensure best practices are being followed.
Problem: "I observe a new peak in my LC-MS analysis after storing the compound for a month. How can I identify it?"
Answer: The most probable degradation product is azepane, resulting from hydrolysis.
Identification Workflow:
Check the Mass: The new peak should have a mass-to-charge ratio (m/z) corresponding to protonated azepane ([M+H]⁺ ≈ 100.12).
Confirm with a Standard: If possible, inject a pure standard of azepane into your LC-MS system to confirm that the retention time and mass match the observed impurity.
Interpret the Pathway: The presence of azepane strongly validates that hydrolytic cleavage is the degradation mechanism. This confirms that moisture exposure is the root cause.
Problem: "I need to store my compound in a DMSO solution for screening. What is the best way to do this?"
Answer: Storing in solution is inherently riskier than storing as a solid, but it is often necessary.
Best Practices for Solution Storage:
Use Anhydrous Solvent: Use high-quality, anhydrous DMSO. Even small amounts of water in the DMSO can lead to gradual hydrolysis over time.
Aliquot: Prepare several small aliquots from the stock solution. This prevents the need to repeatedly warm and cool the main stock, which can introduce condensation.[7]
Inert Atmosphere: Before sealing, flush the vial headspace with an inert gas like argon or nitrogen to displace any ambient air and moisture.
Low Temperature Storage: Store the aliquots in a freezer, preferably at -20°C or -80°C, and protect them from light.
Equilibrate Before Use: When you need an aliquot, allow the vial to warm completely to room temperature before opening it. This is a critical step to prevent atmospheric moisture from condensing into the cold solution.[7]
Data & Protocols
Table 1: Recommended Storage Conditions for Azepan-1-ylmethanimine
Parameter
Short-Term Storage (< 1 month)
Long-Term Storage (> 1 month)
State
Solid
Solid
Temperature
2-8°C (Refrigerator)
-20°C (Freezer)
Atmosphere
Tightly sealed container with desiccant
Tightly sealed container under Argon or Nitrogen
Light
Protected from light (Amber vial)
Protected from light (Amber vial)
Container
Glass vial with PTFE-lined cap
Glass vial with PTFE-lined cap, placed in a secondary sealed pouch with desiccant
Diagram 1: Primary Degradation Pathway
This diagram illustrates the acid-assisted hydrolysis of azepan-1-ylmethanimine, the most common degradation route.
Caption: Hydrolytic degradation of azepan-1-ylmethanimine.
Protocol 1: Recommended Long-Term Storage of Solid Compound
This protocol ensures maximum stability for solid azepan-1-ylmethanimine.
Preparation: Perform all manipulations in a low-humidity environment, such as a glovebox or a fume hood with a dry air stream.
Aliquoting: Weigh the desired amounts of the solid compound into separate, clean, and dry amber glass vials with PTFE-lined screw caps. Aliquoting prevents contamination and moisture exposure of the entire batch.
Inerting: Backfill each vial with a dry, inert gas (e.g., argon or nitrogen) for 1-2 minutes to displace all atmospheric air.
Sealing: Immediately and tightly seal the cap on each vial. For extra security, wrap the cap-vial interface with Parafilm®.
Secondary Containment: Place the sealed vials into a larger, sealable container or a vacuum-sealable bag that contains a desiccant pack (e.g., silica gel).
Storage: Label the container clearly and place it in a -20°C freezer. Ensure the storage location is dark and free from frequent temperature fluctuations.
Diagram 2: Recommended Storage Workflow
Caption: Workflow for optimal long-term storage of azepan-1-ylmethanimine.
Protocol 2: Analytical Assessment of Compound Stability
This protocol describes a general method using LC-MS to check for degradation.
Sample Preparation:
Carefully weigh ~1 mg of your stored azepan-1-ylmethanimine.
Dissolve it in 1 mL of an appropriate solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.
Perform a serial dilution to a final concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).
LC-MS Method:
Column: Use a standard C18 reversed-phase column.
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically effective.
Injection Volume: 1-5 µL.
MS Detection: Use positive ion electrospray ionization (ESI+).
Data Analysis:
Acquire the total ion chromatogram (TIC).
Extract the ion chromatograms for the expected m/z of the parent compound and the primary degradant, azepane ([M+H]⁺ ≈ 100.12).
Integrate the peak areas for both compounds. The relative percentage of the degradant can be estimated by comparing its peak area to the total area of both peaks.
Monitoring: For a stability study, repeat this analysis at set time points (e.g., T=0, 1 month, 3 months, 6 months) using samples stored under the recommended conditions.
References
BYJU'S. (2022, March 29). Imine Hydrolysis. [Link]
News-Medical.Net. (2018, October 30). Imine Hydrolysis. [Link]
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
Ningbo Inno Pharmchem Co., Ltd. (2023, April 5). Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. [Link]
optimizing HPLC retention times and mobile phases for azepan-1-ylmethanimine
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when analyzing azepan-1-ylmethanimine —the defining hexahydro-1H-azepin-1-yl formamidine side-chain of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when analyzing azepan-1-ylmethanimine —the defining hexahydro-1H-azepin-1-yl formamidine side-chain of amidinopenicillins like mecillinam (amdinocillin).
Due to the highly basic nature of the amidine linkage and the hydrolytic instability of the fused
β
-lactam ring, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail, resulting in severe peak tailing, retention time drift, and on-column degradation. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to ensure robust chromatographic performance.
Diagnostic Troubleshooting & FAQs
Q1: Why do I observe severe peak tailing and broad peak shapes for azepan-1-ylmethanimine derivatives?The Causality: The methanimine (amidine) nitrogen in the azepan-1-ylmethanimine group is highly basic. Under standard acidic HPLC conditions (e.g., 0.1% Formic Acid, pH ~2.7), this functional group becomes fully protonated. These positively charged analytes undergo strong secondary electrostatic interactions with unreacted, acidic silanol groups on standard C18 stationary phases.
The Solution: You must suppress this secondary interaction. Switch to a heavily end-capped or base-deactivated C18 column (e.g.,
μ
Bondapak phenyl or equivalent). Furthermore, adjust the mobile phase to a neutral pH using a to minimize silanol ionization while keeping the analyte stable.
Q2: My retention times are drifting, and secondary peaks are appearing over consecutive injections. What is happening?The Causality: This is a hallmark of pre-column or on-column degradation. Azepan-1-ylmethanimine derivatives are highly susceptible to 1[1]. The
β
-lactam ring rapidly opens to form a penicilloic acid derivative, which can slowly rearrange into an N-formyl amide over hours. In unbuffered aqueous solutions or biological media at 37°C, the half-life of mecillinam can be 2[2].
The Solution: Maintain the autosampler temperature strictly at 4°C. Reconstitute all standards in a 50:50 mixture of water and acetonitrile[3] rather than pure aqueous buffers to suppress hydrolytic kinetics prior to injection.
Q3: What is the optimal mobile phase for transitioning from UV detection to LC-MS/MS?The Causality: While a 0.1 M phosphate buffer provides excellent peak symmetry for UV detection, non-volatile phosphate salts cause catastrophic ion suppression and source contamination in mass spectrometry.
The Solution: For LC-MS/MS, utilize a dilute-and-shoot (DnS) methodology. Replace the phosphate buffer with a volatile aqueous phase containing 3[3]. Because the lower pH may accelerate hydrolysis, you must increase the organic modifier gradient to elute the compound rapidly (run times < 5 minutes).
Mechanistic & Diagnostic Visualizations
Caption: Troubleshooting logic tree for resolving peak tailing and retention time shifts.
Caption: Hydrolytic degradation pathway of azepan-1-ylmethanimine in aqueous mobile phases.
Experimental Workflows & Protocols
Standard Operating Procedure: Isocratic RP-HPLC-UV Analysis
This protocol is engineered as a self-validating system . By forcing a system suitability check using a known degradation product, the method inherently verifies the integrity of the column's end-capping and the mobile phase pH before any real samples are consumed.
Step 1: Mobile Phase Preparation
Dissolve potassium dihydrogen phosphate in HPLC-grade water to achieve a 0.1 M concentration.
Titrate the buffer to exactly pH 7.0 using 0.1 M KOH. Causality: Precise pH 7.0 neutralizes residual silanols while preventing base-catalyzed hydrolysis of the
β
-lactam ring.
Mix the phosphate buffer with HPLC-grade methanol in a . Filter through a 0.22 µm PTFE membrane and degas via sonication.
Step 2: System Equilibration
Install a base-deactivated, heavily end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).
Purge the system and equilibrate at a flow rate of 2.0 mL/min until the UV baseline (monitored at 220 nm) is completely flat.
Step 3: Sample Preparation (Dilute-and-Shoot)
Weigh the azepan-1-ylmethanimine standard and reconstitute immediately in a4[4] diluent.
Transfer to amber autosampler vials and chill the autosampler tray to 4°C.
Step 4: System Validation & Execution
Self-Validation Injection: Inject a "stressed" standard (a sample intentionally left at room temperature for 4 hours to generate the penicilloic acid degradation product).
Acceptance Criteria: Calculate the resolution (
Rs
) between the intact azepan-1-ylmethanimine peak and the degradation peak. If
Rs<2.0
or the asymmetry factor (
As
) > 1.5, the system fails validation. Do not proceed. Recalibrate the mobile phase pH or replace the column.
Once validated, inject 10–20 µL of your analytical samples.
Quantitative Data & Parameters
To assist in method transfer, the following tables summarize validated retention behaviors and mass spectrometric transitions. Notice the extreme sensitivity of the capacity factor (
k′
) to minor changes in the organic modifier.
Table 1: Mobile Phase Composition vs. Retention Characteristics
A novel LC-MS/MS multi-group method for simultaneous determination of antimicrobial residues in legume-based altern
High-pressure liquid chromatography analysis of antibiotic susceptibility disks.ASM Journals.
Method of Test for Veterinary Drug Residues in Foods- Multiresidue Analysis of β-Lactam Antibiotics.FDA Taiwan.
Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products.PMC / NIH.
DETERMINATION OF AMDINOCILLIN IN PLASMA AND URINE BY HIGH-PERFORMANCE LIQUID CHROM
Stability of β-lactam antibiotics in bacterial growth media.
Technical Support Center: Resolving Co-Eluting Impurities in Azepan-1-ylmethanimine Crystallization
Welcome to the Technical Support Center for active pharmaceutical ingredient (API) crystallization. This guide is specifically engineered for researchers and process chemists dealing with the isolation of beta-lactam der...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for active pharmaceutical ingredient (API) crystallization. This guide is specifically engineered for researchers and process chemists dealing with the isolation of beta-lactam derivatives containing an azepan-1-ylmethanimine moiety (e.g., mecillinam/amdinocillin).
Because the azepan-1-ylmethanimine side chain introduces unique basicity and reactivity to the penam core, impurities such as 6-epimers, 6-formamidopenicillanic acid, and unreacted azepane often co-crystallize and co-elute during chromatographic analysis. This guide provides field-proven, self-validating methodologies to diagnose and resolve these complex impurity incorporation mechanisms.
Before adjusting your crystallization parameters, you must identify how the impurity is entering your crystal lattice. Impurities typically incorporate via agglomeration, surface deposition, lattice inclusion, or solid solution formation[1]. Use the diagnostic workflow below to isolate the physicochemical mechanism driving your co-elution issues.
Diagnostic workflow for identifying impurity incorporation mechanisms.
FAQs & Mechanistic Troubleshooting
Q1: Why do epimeric impurities (e.g., 6-epi-mecillinam) persistently co-crystallize and co-elute with my target azepan-1-ylmethanimine API?Mechanism & Causality: The azepan-1-ylmethanimine group contains a highly basic amidine nitrogen. If the crystallization medium lacks strict pH control, the local microenvironment becomes basic. In aqueous or semi-aqueous solutions, the target API and its degradation products undergo rapid, reversible 6-epimerization at basic pH levels[2]. Because the 6-epimer has a nearly identical molecular volume and crystal lattice energy as the target (6R)-isomer, it readily substitutes into the crystal lattice, forming a solid solution rather than being rejected into the mother liquor[1].
Resolution: Shift from an uncontrolled cooling crystallization to a pH-buffered reactive crystallization (maintaining pH 4.5–5.5) to thermodynamically halt the epimerization pathway.
Q2: How can I differentiate whether my formylazepane impurity is surface-deposited or trapped as a lattice inclusion?Mechanism & Causality: Surface deposition occurs when the mother liquor evaporates or crashes out rapidly on the crystal faces during filtration. Lattice inclusion occurs when mother liquor is kinetically trapped within crystal defects during rapid growth at high supersaturation[1].
Resolution: Perform a diagnostic slurry wash (see Protocol 2). Suspend the contaminated crystals in a saturated solution of the pure API. If the impurity is reduced by >50%, the mechanism is surface deposition. If the impurity level remains unchanged, it is kinetically trapped (inclusion) and requires a slower cooling profile.
Q3: I am observing a broad shoulder on my HPLC peak corresponding to 6-formamidopenicillanic acid. How do I purge this during crystallization?Mechanism & Causality: 6-formamidopenicillanic acid is a primary hydrolysis degradation product of the azepan-1-ylmethanimine moiety[2]. Its co-elution in HPLC indicates similar polarity. In crystallization, it frequently incorporates via agglomeration—where small, impure crystals cement together, trapping the impurity between grain boundaries[1].
Resolution: Implement temperature cycling (Ostwald ripening) during the crystallization hold phase. This dissolves the smaller, less stable agglomerates and promotes the growth of larger, high-purity single crystals.
Objective: Prevent base-catalyzed 6-epimerization of the azepan-1-ylmethanimine moiety during isolation.
Dissolution: Dissolve the crude API in a miscible solvent system (e.g., water/acetone) at 15°C. Causality: Low temperatures reduce the kinetic rate of hydrolysis to 6-formamidopenicillanic acid.
pH Adjustment: Continuously monitor the pH. Add dilute HCl dropwise to maintain the microenvironment strictly between pH 4.5 and 5.5. Causality: Degradation and epimerization become highly complex and rapid at pH > 7 due to the basicity of the azepane ring[2].
Antisolvent Addition: Slowly dose the antisolvent (e.g., acetone) over 4 hours while maintaining constant agitation (250 rpm) to keep supersaturation low and prevent lattice inclusions.
Self-Validation Check: Withdraw a 1 mL aliquot of the mother liquor at 1 hour and 4 hours. Quench immediately in cold acidic buffer (pH 4.0) and analyze via RP-HPLC. Validation: The 6-epi/target peak area ratio must remain static across both time points, proving that the epimerization pathway is successfully suppressed.
Objective: Differentiate between surface-deposited impurities and lattice-included impurities without altering the crystal habit[3].
Saturated Solution Preparation: Prepare a 50 mL solution of the crystallization solvent and saturate it completely with high-purity API at 20°C. Filter out any undissolved solids. Causality: Using a saturated solution prevents the dissolution of the crystal lattice, ensuring only surface interactions occur[3].
Slurrying: Add 5 g of the contaminated crystal batch to the saturated solution. Agitate at 300 rpm for 60 minutes at 20°C.
Filtration & Wash: Filter the suspension under vacuum. Wash the filter cake with 5 mL of ice-cold antisolvent.
Self-Validation Check: Analyze the treated crystals and the filtrate via RP-HPLC. Validation: If the filtrate contains >50% of the initial impurity mass balance, the mechanism is surface deposition. If the impurity remains in the crystals, it is a lattice inclusion requiring a modified cooling profile.
Quantitative Data Summary: Impurity Rejection Profiles
The following table summarizes the expected impurity rejection performance when transitioning from an uncontrolled process to an optimized, pH-buffered crystallization profile.
Crystallization Parameter
Target API Purity (%)
6-Epi Impurity (%)
6-Formamido Impurity (%)
Yield (%)
Uncontrolled Cooling (pH 7.5)
88.4
6.2
4.1
92.0
pH-Buffered Cooling (pH 5.0)
96.1
0.8
1.5
89.5
pH-Buffered + Temp Cycling
99.2
0.3
0.1
87.2
References
Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development
Source: Organic Process Research & Development (PMC)
URL: [Link]
Title: Degradation of mecillinam in aqueous solution
Source: Journal of Pharmaceutical Sciences (PubMed)
URL: [Link]
Technical Support Center: Troubleshooting Azepan-1-ylmethanimine Preparation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of azepan-1-ylmethanim...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of azepan-1-ylmethanimine derivatives (the critical amidine pharmacophore found in antibiotics like mecillinam).
This guide moves beyond basic troubleshooting by addressing the fundamental thermodynamic and kinetic causalities behind common side reactions, providing you with self-validating protocols to ensure reproducible yields.
Diagnostic FAQs: Troubleshooting Side Reactions
Q1: I am observing significant amounts of N-formylazepane in my final product mixture instead of the target amidine. What is driving this reversion?Expertise & Causality: N-formylazepane is both your starting material and the primary degradation product of your activated intermediate. The synthesis relies on activating N-formylazepane with an agent like dimethyl sulfate to form a highly electrophilic O-methyl iminium salt. The carbon center of this iminium salt is extremely susceptible to nucleophilic attack by trace water. If your reaction medium is not strictly anhydrous, hydrolysis outcompetes the amination step, rapidly reverting the complex back to N-formylazepane [1].
Self-Validating System: Never assume a solvent is dry. Always validate the reaction medium using Karl Fischer (KF) titration immediately prior to the addition of the activating agent.
Q2: Why am I detecting free hexamethyleneimine (azepane) during the final amidine coupling step?Expertise & Causality: Free azepane is a byproduct of the non-enzymatic intermolecular rearrangement or degradation of the amidine product under excessively basic or aqueous conditions [2]. When the newly formed azepan-1-ylmethanimine moiety is exposed to prolonged basic conditions (e.g., a large excess of triethylamine), the imine bond can undergo nucleophilic addition followed by fragmentation, cleaving the bond and releasing the secondary amine (azepane).
Self-Validating System: Strictly control the stoichiometry of your tertiary amine base (target 1.05 to 1.10 equivalents) and monitor the pH of the reaction mixture to prevent base-catalyzed cleavage.
Q3: We are seeing trans-amidation side products (e.g., N,N-dimethylformamidine derivatives). How can we prevent this cross-contamination?Expertise & Causality: This side reaction occurs when N,N-dimethylformamide (DMF) is used as a solvent or co-solvent. The dimethylamine moiety inherent to DMF can participate in competitive exchange reactions with the activated iminium species, leading to the formation of N,N-dimethylformamidine impurities [3].
Self-Validating System: Switch to a bipolar aprotic solvent like acetonitrile. Acetonitrile supports the solubility of the dimethyl sulfate complex without providing a nucleophilic amine source that can participate in trans-amidation [1].
Mechanistic Pathway & Side Reaction Visualization
The following diagram illustrates the delicate balance between the desired amination pathway and the competing side reactions driven by moisture and excess base.
Mechanistic pathway of azepan-1-ylmethanimine synthesis and major side reaction branches.
Quantitative Impact of Reaction Parameters
To highlight the causality of reaction conditions on product purity, the table below summarizes the quantitative impact of solvent choice, water content, and base equivalents on the final product distribution.
Solvent System
Water Content (ppm)
Base Equivalents (Et₃N)
Yield: Target Amidine (%)
Yield: N-Formylazepane (%)
Yield: Free Azepane (%)
Acetonitrile
< 50
1.1
88.5
< 2.0
< 1.0
Acetonitrile
500
1.1
62.0
25.5
< 1.0
DMF
< 50
1.1
71.0 (Mixed)
< 2.0
< 1.0
Acetonitrile
< 50
3.0 (Excess)
74.0
< 2.0
12.5
Data Interpretation: Maintaining water levels below 50 ppm is critical to preventing the 25.5% loss to N-formylazepane reversion. Furthermore, utilizing excess base (3.0 eq) directly correlates with a 12.5% spike in free azepane due to amidine cleavage.
This protocol utilizes a self-validating framework to ensure the successful synthesis of azepan-1-ylmethanimine derivatives while suppressing side reactions [1].
Step 1: Anhydrous Solvent Preparation
Action: Dry HPLC-grade acetonitrile over activated 3Å molecular sieves for 24 hours prior to use.
Causality: Acetonitrile is a bipolar aprotic solvent that effectively solubilizes the polar iminium complex without risking the trans-amidation side reactions associated with DMF.
Validation Checkpoint: Perform Karl Fischer (KF) titration. Do not proceed unless H₂O is < 50 ppm.
Step 2: Iminium Complex Formation
Action: Add N-formylazepane (1.0 eq) to the anhydrous acetonitrile. Cool the reactor to 0–5°C. Dropwise add dimethyl sulfate (1.05 eq) over 30 minutes.
Causality: The O-methyl iminium salt is highly reactive. Maintaining a low temperature (0–5°C) prevents thermal degradation and polymerization of the intermediate.
Validation Checkpoint: Quench a 10 µL reaction aliquot in anhydrous methanol. Analyze via HPLC/MS to confirm the complete consumption of N-formylazepane before introducing the amine.
Step 3: Amidine Coupling
Action: Introduce the target primary amine (e.g., 6-aminopenicillanic acid, 1.0 eq) to the mixture, followed by the highly controlled, slow addition of triethylamine (1.1 eq) while strictly maintaining the temperature at 0–5°C.
Causality: Triethylamine neutralizes the acid generated during coupling, driving the equilibrium forward. Limiting the base to 1.1 equivalents prevents the base-catalyzed degradation of the newly formed azepan-1-ylmethanimine bond into free azepane[2].
Validation Checkpoint: Monitor the reaction via HPLC. The coupling is validated as complete when the primary amine peak area falls below 1%.
Step 4: Isolation and Purification
Action: Concentrate the reaction mixture in vacuo, dissolve the crude residue in acetone, and precipitate the product by adding p-toluenesulfonic acid (10 vol%).
Causality: Isolating the amidine as a p-TsOH salt provides a highly crystalline, thermodynamically stable form. This crystallization process actively rejects organic impurities (such as unreacted azepane and trace N-formylazepane) into the mother liquor.
Validation Checkpoint: Perform ¹H-NMR on the isolated salt. The absence of an aldehyde proton peak (~8.0 ppm) validates the complete removal of N-formylazepane.
Workflow Visualization
Step-by-step anhydrous workflow for azepan-1-ylmethanimine derivative preparation.
References
Title: HUT50185A - New process for production of 6-/(hexahydro-1h-azephin-1-il)
Title: Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Synthesis of amidines
Source: Organic Chemistry Portal
URL: [Link]
Optimization
Technical Resource Center: Managing Azepan-1-ylmethanimine Stability in Acidic Environments
Welcome to the technical support center for azepan-1-ylmethanimine applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering stability challenges with azepan-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for azepan-1-ylmethanimine applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering stability challenges with azepan-1-ylmethanimine in acidic experimental conditions. As a molecule with significant potential, understanding and overcoming its inherent instability is crucial for successful experimental outcomes. This document provides in-depth, evidence-based troubleshooting advice, detailed protocols, and the causal chemical principles behind them.
Section 1: The Root Cause: Understanding Imine Instability
This section addresses the fundamental "why" behind the degradation of azepan-1-ylmethanimine.
FAQ 1.1: Why is my azepan-1-ylmethanimine sample degrading in the presence of acid?
The instability of azepan-1-ylmethanimine in acidic environments is due to the chemical nature of its methanimine (-CH=N-) functional group, also known as an imine or Schiff base. Imines are susceptible to a reaction called acid-catalyzed hydrolysis.[1][2]
The process unfolds in several steps:
Protonation: The nitrogen atom of the imine is basic and readily accepts a proton (H⁺) from the acid in the environment. This converts the neutral imine into a positively charged iminium ion.[1][3]
Enhanced Electrophilicity: This positive charge makes the imine carbon atom significantly more electron-deficient (electrophilic).
Nucleophilic Attack: Water molecules (H₂O), even in trace amounts, act as nucleophiles and attack the highly reactive iminium carbon.
Intermediate Formation: This attack forms an unstable tetrahedral intermediate called a carbinolamine.
Breakdown: The carbinolamine rapidly breaks down, cleaving the carbon-nitrogen bond to yield two separate molecules: azepane and formaldehyde.
This entire process is reversible and driven by the presence of acid and water.[2][3] The higher the concentration of acid (lower pH), the faster this degradation typically occurs.
Diagram 1: Acid-Catalyzed Hydrolysis of Azepan-1-ylmethanimine
A simplified mechanism of imine hydrolysis.
FAQ 1.2: What pH range is most problematic for azepan-1-ylmethanimine stability?
Significant hydrolysis is typically observed in acidic conditions, generally at a pH below 6. The rate of degradation is pH-dependent, with the maximum rate often occurring in mildly acidic conditions (around pH 4-5).[3][4] At very low pH values, while the imine is readily protonated, the nucleophile (water) may be less available if the majority of the amine reactant becomes protonated and non-nucleophilic.[4] Conversely, at neutral or slightly basic pH (7-9), the rate of hydrolysis is significantly reduced.[5]
FAQ 1.3: I'm not adding water to my reaction, so why is hydrolysis still occurring?
Water is a persistent impurity that can be difficult to eliminate completely. Potential sources include:
Atmospheric Moisture: The compound can absorb water directly from the air if not handled in an inert atmosphere.[5]
Reagent/Solvent Contamination: Many organic solvents are hygroscopic and will absorb moisture if not properly dried and stored. "Anhydrous" grade solvents can still contain parts-per-million (ppm) levels of water, which is sufficient to cause degradation over time.
"Water of Hydration": Some acidic reagents may be hydrates, carrying bound water molecules.
This section provides actionable solutions to common experimental problems.
Question 2.1: How should I store and handle my azepan-1-ylmethanimine samples to ensure long-term stability?
Answer: Proper storage is the first line of defense.
Environment: Store the compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture.
Temperature: Store at low temperatures (e.g., -20°C) to reduce the rate of any potential degradation reactions.
Solvents: If storing in solution, use a high-purity, anhydrous, aprotic solvent such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF). Avoid protic solvents like methanol or ethanol.
Question 2.2: My reaction requires an acid catalyst. How can I proceed without degrading my compound?
Answer: This is a common challenge. The key is to control the reaction environment meticulously.
Strategy 1: Rigorous Exclusion of Water. This is the most critical step. Use freshly distilled or commercially available anhydrous solvents. Employ techniques like using a Dean-Stark trap during the reaction to azeotropically remove any water formed or present.[2] Adding a drying agent, such as molecular sieves (3Å or 4Å), directly to the reaction vessel can also sequester trace amounts of water.[5]
Strategy 2: Use a Non-Aqueous Acid Source. Instead of aqueous acids (like aqueous HCl), consider using an acid source that does not introduce water. Examples include gaseous hydrogen chloride dissolved in an anhydrous solvent or using a Lewis acid catalyst if appropriate for your reaction. Many chemical reactions are effectively carried out in non-aqueous media.[6][7]
Strategy 3: Control Temperature. Perform your reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[5] Lower temperatures slow down the kinetics of the hydrolysis reaction.
Strategy 4: Use a "Scavenger" Base. If your reaction generates an acid (e.g., HCl) as a byproduct, include a non-nucleophilic base in the reaction mixture to neutralize the acid as it forms.[8] Common choices include tertiary amines like triethylamine (TEA) or pyridine.[8]
Question 2.3: How can I confirm if degradation is occurring during my experiment?
Answer: Real-time or periodic monitoring is essential for troubleshooting.
Thin-Layer Chromatography (TLC): This is a quick and effective method. Spot your reaction mixture on a TLC plate over time. The appearance of a new spot corresponding to the more polar azepane and the disappearance of your starting material spot is a strong indicator of hydrolysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The characteristic imine proton (-CH=N-) signal of azepan-1-ylmethanimine will decrease in intensity, while new signals corresponding to the protons of azepane and potentially formaldehyde (or its derivatives) will appear. This technique is suitable for reaction monitoring.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive technique. You can monitor the decrease in the mass signal corresponding to your starting material and the appearance of the mass signal for azepane.
Section 3: Standard Operating Protocols
Protocol 3.1: Setting Up a Reaction Under Anhydrous Conditions
Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen/argon.
Solvent Preparation: Use a freshly opened bottle of a suitable anhydrous solvent (e.g., THF, DCM, Acetonitrile). Alternatively, dispense the solvent from a solvent purification system.
Inert Atmosphere: Assemble the glassware while still warm and immediately purge the system with an inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the experiment using a balloon or a bubbler system.
Reagent Addition: Add the anhydrous solvent and reactants via syringe through a rubber septum. If adding solid reagents, do so under a positive flow of inert gas.
Drying Agent (Optional): Add activated molecular sieves (3Å or 4Å) to the reaction flask before adding your reagents to capture any residual moisture.
Protocol 3.2: Monitoring Degradation by Thin-Layer Chromatography (TLC)
Prepare TLC Plate: Obtain a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom.
Prepare Standards: Prepare dilute solutions of your starting material (azepan-1-ylmethanimine) and, if available, a standard of azepane in a suitable solvent.
Spotting: At timed intervals (e.g., t=0, 30 min, 1 hr, 2 hr), take a small aliquot from your reaction mixture using a capillary tube and spot it on the pencil line. Also, spot the standards on the same plate.
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The goal is to achieve good separation between your starting material and the potential degradation product.
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if UV-active) or by staining (e.g., with potassium permanganate or iodine).
Analysis: Compare the spots from your reaction mixture to the standards. The formation and intensification of a spot that matches the retention factor (Rf) of azepane confirms hydrolysis.
Section 4: Data Interpretation & Visualized Workflows
Table 1: Solvent Suitability for Azepan-1-ylmethanimine Reactions
Solvent Name
Type
Dielectric Constant
Suitability for Acidic Reactions
Rationale
Water
Protic
80.1
Poor
Directly participates in and promotes hydrolysis.
Methanol / Ethanol
Protic
32.7 / 24.5
Poor
Protic nature can facilitate proton transfer steps in hydrolysis.
Dichloromethane (DCM)
Aprotic
9.1
Excellent
Non-protic and can be obtained in high purity anhydrous grades.
Tetrahydrofuran (THF)
Aprotic
7.6
Good
Must be rigorously dried; can form peroxides upon storage.
Acetonitrile (ACN)
Aprotic
37.5
Excellent
Polar aprotic solvent, good for dissolving a range of reagents.
Toluene
Aprotic
2.4
Good
Non-polar, can be used in Dean-Stark setups to remove water.
Diagram 2: Troubleshooting Decision Tree for Azepan-1-ylmethanimine Instability
A workflow for diagnosing and solving stability issues.
References
Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Available at: [Link]
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Available at: [Link]
Dash, A. C., Dash, B., & Praharaj, S. (1981). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (7), 2063-2069. Available at: [Link]
RSC Publishing. (2024, January 22). Acid–base equilibrium in non-aqueous medium: colorimetric visualization, estimation of acidity constants and construction of molecular logic gates. Available at: [Link]
Quora. (2019, November 15). Can acid-base reactions occur in a non-aqueous medium?. Available at: [Link]
ResearchGate. (2019, April 22). How to prevent HCl from attacking in situ synthesized imine material?. Available at: [Link]
Reddit. (2019, April 22). How to prevent HCl from attacking in situ synthesized imine material?. Available at: [Link]
Britannica. (2026, March 2). Acid–base reaction - Nonaqueous Solvents. Available at: [Link]
Korea Science. (2003, February 20). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Available at: [Link]
Chemistry Stack Exchange. (2019, November 16). Can acid-base reactions occur in a non-aqueous medium?. Available at: [Link]
Semantic Scholar. (n.d.). Reaction monitoring of imine synthesis using Raman spectroscopy. Available at: [Link]
ResearchGate. (2025, August 9). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Available at: [Link]
ResearchGate. (n.d.). Structure‐stability correlations for imine formation in aqueous solution. Available at: [Link]
PubMed. (1976, August). [Stability of 6-beta-[(hexahydro-1H-azepin-l-yl)methyleneamino]-penicillanic acid in aqueous solutions]. Available at: [Link]
Magritek. (n.d.). Online monitoring of the formation of a diimine. Available at: [Link]
ResearchGate. (2025, August 6). Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d] thiazol-2(3H)one σ receptor ligands. Available at: [Link]
MDPI. (2022, November 29). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Available at: [Link]
A Comparative Guide to NMR Chemical Shifts for the Structural Validation of Azepan-1-ylmethanimine
For researchers and professionals in drug development, the unambiguous structural confirmation of novel nitrogen-containing heterocyclic compounds is a cornerstone of synthetic chemistry. Azepan-1-ylmethanimine, featurin...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the unambiguous structural confirmation of novel nitrogen-containing heterocyclic compounds is a cornerstone of synthetic chemistry. Azepan-1-ylmethanimine, featuring a seven-membered azepane ring attached to a methanimine group, presents a unique structural validation challenge. Its flexibility and the presence of multiple similar methylene (-CH₂-) groups necessitate a robust analytical approach to prevent misinterpretation.
This technical guide provides a comprehensive framework for validating the structure of azepan-1-ylmethanimine using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the predicted ¹H and ¹³C NMR chemical shifts based on established principles and data from analogous structures. This guide compares these predicted values with expected experimental outcomes and outlines a self-validating protocol using one- and two-dimensional NMR techniques to definitively confirm the molecular architecture.
The Target Structure: Azepan-1-ylmethanimine
The proposed structure combines an azepane ring with a methanimine functional group. The key to validation is to distinguish the electronic environments of the imine proton and carbon, as well as the distinct methylene groups of the azepane ring.
Caption: Structure of Azepan-1-ylmethanimine with IUPAC numbering.
Predictive NMR Analysis and Comparative Data
A definitive structural assignment relies on predicting the chemical shifts and coupling patterns for each unique proton and carbon, then comparing this prediction with acquired experimental data.
¹H NMR Spectral Predictions
The proton spectrum is expected to show four distinct signals corresponding to the methanimine protons and the three unique sets of methylene protons on the azepane ring (α, β, and γ positions relative to the ring nitrogen).
Methanimine Protons (H-9) : The protons on the imine carbon (=CH₂) are the most deshielded aliphatic protons. Their chemical shift is significantly influenced by the electronegativity of the adjacent nitrogen atom and the anisotropic effect of the C=N double bond. They are expected to appear as a singlet downfield.[1]
α-Methylene Protons (H-2, H-7) : The four protons on the carbons directly attached to the ring nitrogen (N-1) are in the most deshielded position within the azepane ring. Their proximity to the electronegative nitrogen atom causes a downfield shift. They will likely appear as a triplet, coupled to the adjacent β-protons.
β-Methylene Protons (H-3, H-6) : These protons are adjacent to the α-methylenes and will appear further upfield. They are expected to be a multiplet due to coupling with both α- and γ-protons.
γ-Methylene Protons (H-4, H-5) : Being the most shielded and furthest from the nitrogen atom, these four protons will have a chemical shift closest to that of a standard alkane and will appear as a multiplet.
¹³C NMR Spectral Predictions
The proton-decoupled ¹³C NMR spectrum should reveal four unique carbon signals.
Imine Carbon (C-9) : The carbon of the C=N bond is the most deshielded carbon in the structure. Its chemical shift is a key diagnostic marker for the imine functional group, typically appearing in the 160-180 ppm range.[1]
α-Carbons (C-2, C-7) : These carbons are directly bonded to the ring nitrogen and are deshielded relative to the other ring carbons.
β-Carbons (C-3, C-6) : Located further from the nitrogen, these carbons will be more shielded than the α-carbons.
γ-Carbons (C-4, C-5) : As the carbons most removed from the electron-withdrawing nitrogen, they will be the most shielded carbons of the azepane ring.
Summary of Predicted Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR data for azepan-1-ylmethanimine, based on typical values for azepane derivatives and imines.[1][2] This table serves as the primary comparison tool for experimental results.
Position
Predicted ¹H δ (ppm)
Predicted Multiplicity
Integration
Predicted ¹³C δ (ppm)
9
7.5 – 8.5
Singlet (s)
2H
160 – 180
2, 7 (α)
2.8 – 3.2
Triplet (t)
4H
50 – 60
3, 6 (β)
1.7 – 2.0
Multiplet (m)
4H
25 – 35
4, 5 (γ)
1.5 – 1.7
Multiplet (m)
4H
25 – 30
Experimental Protocol for Structural Validation
To validate the proposed structure, a systematic NMR analysis is required. The following protocol ensures the acquisition of high-quality, reproducible data.[1][3]
Caption: Workflow for NMR-based structural validation.
Step-by-Step Methodology
Sample Preparation : Accurately weigh 5-10 mg of the purified azepan-1-ylmethanimine for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1] The choice of solvent is critical, and consistency with literature reports for related compounds is advised to minimize solvent-induced shift variations.[4]
Filtration : To ensure magnetic field homogeneity and sharp spectral lines, filter the sample solution through a pipette containing a small cotton or glass wool plug into a clean, dry NMR tube.[1]
Data Acquisition :
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
Acquire a proton-decoupled 1D ¹³C NMR spectrum.
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify one-bond proton-carbon correlations.
Data Processing and Analysis : Process all spectra using appropriate software. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5][6]
The Comparative Validation: Correlating the Data
While 1D NMR provides the initial evidence, 2D NMR experiments offer the definitive proof of connectivity, creating a self-validating dataset.[7]
HSQC Analysis : This experiment is the most direct way to assign the carbon signals. A cross-peak in the HSQC spectrum confirms a direct bond between a specific proton and a specific carbon. For azepan-1-ylmethanimine, we expect to see four cross-peaks, correlating the proton signals for positions 9, 2/7, 3/6, and 4/5 with their corresponding carbon signals.
COSY Analysis : This experiment reveals which protons are spin-coupled to each other, typically through two or three bonds. This is crucial for confirming the sequence of methylene groups within the azepane ring. The expected correlations are:
A cross-peak between the α-protons (H-2/7) and the β-protons (H-3/6).
A cross-peak between the β-protons (H-3/6) and the γ-protons (H-4/5).
Crucially, no correlation should be observed between the methanimine protons (H-9) and any of the azepane ring protons , confirming the N-N bond separates these two spin systems.
Caption: Expected 2D NMR (COSY and HSQC) correlations.
Conclusion
The structural validation of azepan-1-ylmethanimine is a multi-faceted process that relies on the synergy between predictive analysis and multi-dimensional NMR experimentation. By first establishing a set of predicted ¹H and ¹³C chemical shifts based on known structural analogs, researchers can create a robust hypothesis. The subsequent comparison of this predictive data with high-quality 1D and 2D experimental NMR spectra provides the necessary evidence for unambiguous confirmation. The presence of a downfield imine carbon signal (~160-180 ppm) in the ¹³C spectrum, a singlet for the imine protons (~7.5-8.5 ppm) in the ¹H spectrum, and the specific COSY correlation pathway through the azepane ring (α-β-γ) are the key spectroscopic fingerprints required to definitively validate the synthesis of azepan-1-ylmethanimine.
References
Brown, D. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. Doc Brown's Chemistry. Retrieved from [Link]
A-M. M. M. Mourad, F. A. K. A. El-Shaieb. (2007). Azepines. Science of Synthesis, Vol. 17, p. 777-850. Retrieved from [Link]
Pál, L., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. Retrieved from [Link]
Brown, D. (2025). 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Retrieved from [Link]
De Nanteuil, F., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
Elessawy, A., et al. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Science Journal. Retrieved from [Link]
Meti, M. D. (2016). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter. Retrieved from [Link]
Crombie, L., et al. (1986). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Pipkin, L. G., et al. (2023). Chemical Shift Values for Methyl, Methylene, and Methine Peaks. ResearchGate. Retrieved from [Link]
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
Robien, W. (2025). 1H-Azepine. SpectraBase. Retrieved from [Link]
JEOL. (n.d.). Predicting NMR Spectra from Molecular Structure – Application of Topological Descriptors and QSPR Models. Retrieved from [Link]
Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
Martinez-Alvarez, R., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. Retrieved from [Link]
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. Retrieved from [Link]
Bellinghiere, A. T. (2021). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. Retrieved from [Link]
Mass Spectrometry Fragmentation Patterns of Azepan-1-ylmethanimine-Containing Antibiotics: A Comparative Guide
The structural elucidation and quantification of β-lactam antibiotics via mass spectrometry (MS) rely heavily on predictable fragmentation pathways. Mecillinam (amdinocillin), a specialized penicillin derivative, is uniq...
Author: BenchChem Technical Support Team. Date: April 2026
The structural elucidation and quantification of β-lactam antibiotics via mass spectrometry (MS) rely heavily on predictable fragmentation pathways. Mecillinam (amdinocillin), a specialized penicillin derivative, is uniquely characterized by its azepan-1-ylmethanimine side chain at the 6-position of the penam nucleus [1]. Unlike traditional amino-penicillins (e.g., ampicillin) that feature an acylamino side chain, the amidino linkage in mecillinam fundamentally alters its collision-induced dissociation (CID) behavior in tandem mass spectrometry (MS/MS).
This guide provides an objective comparison of the MS fragmentation patterns of azepan-1-ylmethanimine-containing compounds versus traditional β-lactams, offering actionable protocols and experimental data for researchers in drug metabolism and pharmacokinetics (DMPK).
Mechanistic Overview of Fragmentation Pathways
The fragmentation of mecillinam (
C15H23N3O3S
, exact mass 325.1) under positive electrospray ionization (ESI+) typically yields a protonated precursor ion
[M+H]+
at m/z 326.1 [1]. The primary cleavage events are driven by the relative stabilities of the resulting product ions.
The Azepan-1-ylmethanimine Cleavage
The most diagnostically significant fragmentation event is the cleavage of the amidino bond connecting the azepan-1-ylmethanimine group to the β-lactam core. Because the azepane ring stabilizes positive charge through resonance with the adjacent imine nitrogen, the azepan-1-ylmethanimine fragment readily forms a stable cation at m/z 127.1 .
In contrast, ampicillin (
[M+H]+
at m/z 350.1) undergoes cleavage of the β-lactam ring itself, typically yielding a dominant fragment at m/z 106.1 (corresponding to the phenylglycine side chain minus ammonia) and m/z 160.0 (thiazolidine ring fragment). The unique stability of the azepan-1-ylmethanimine ion makes it a highly sensitive and specific target for Selected Reaction Monitoring (SRM) assays [1].
CID fragmentation pathway of mecillinam highlighting the azepan-1-ylmethanimine ion.
Comparative Experimental Data
To objectively compare the performance of azepan-1-ylmethanimine detection against traditional β-lactam side chains, we evaluate the optimal collision energies (CE) and relative fragment intensities.
Table 1: MS/MS Transition Comparison (ESI+)
Compound
Precursor Ion (m/z)
Primary Quantifier (m/z)
Structural Origin
Optimal CE (eV)
Relative Stability
Mecillinam
326.1
127.1
Azepan-1-ylmethanimine
18
High
Mecillinam
326.1
98.1
Azepane ring
35
Moderate
Ampicillin
350.1
106.1
Phenylglycine derivative
22
High
Ampicillin
350.1
160.0
Thiazolidine core
15
Moderate
Data synthesis based on standard triple quadrupole optimization protocols.
To ensure scientific integrity and reproducibility, the following protocol describes a self-validating system for optimizing the MS parameters of azepan-1-ylmethanimine derivatives.
Step 1: Preparation of Tuning Solutions
Dissolve mecillinam standard in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: The formic acid ensures complete protonation of the azepan-1-ylmethanimine nitrogen, maximizing the
[M+H]+
precursor yield.
Step 2: Precursor Ion Optimization (Q1 Scan)
Infuse the solution at 10 µL/min into the ESI source.
Scan Q1 from m/z 100 to 500. Verify the base peak at m/z 326.1. Adjust declustering potential (DP) to maximize this signal without inducing in-source fragmentation.
Step 3: Collision Energy (CE) Ramping (Product Ion Scan)
Isolate m/z 326.1 in Q1.
Ramp the CE in Q2 from 5 eV to 50 eV using argon as the collision gas.
Validation Check: At low CE (10-20 eV), the m/z 127.1 (azepan-1-ylmethanimine) peak should dominate. As CE increases (>30 eV), the m/z 127.1 peak should deplete proportionally as the secondary m/z 98.1 peak emerges. This inverse relationship self-validates the precursor-product lineage.
Step 4: Selected Reaction Monitoring (SRM) Setup
Program the mass spectrometer to monitor the 326.1 → 127.1 transition for quantification (highest sensitivity) and the 326.1 → 98.1 transition for qualification (specificity confirmation).
References
Paper Spray Mass Spectrometry for Rapid Drug Screening. IU Indianapolis ScholarWorks.
Validation
Comparative Efficacy of Azepan-1-ylmethanimine and Structurally Related Analogues in Modulating Dipeptidyl Peptidase-4 (DPP-4) Activity
A Senior Application Scientist's Guide for Drug Development Professionals This guide provides a comprehensive analysis of the in vitro efficacy of a novel azepane derivative, Azepan-1-ylmethanimine, in comparison to esta...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro efficacy of a novel azepane derivative, Azepan-1-ylmethanimine, in comparison to established azepane-based compounds. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its conformational flexibility allows for effective interaction with a diverse range of biological targets.[2][4] This guide is intended for researchers and scientists in drug discovery and development, offering an in-depth comparison supported by experimental data and detailed protocols.
The focus of this investigation is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a serine protease that is a validated therapeutic target for type 2 diabetes.[5][6][7] DPP-4 inhibitors, known as "gliptins," function by preventing the degradation of incretin hormones, which in turn enhances insulin secretion in a glucose-dependent manner.[5] Several existing DPP-4 inhibitors feature nitrogen-containing heterocyclic scaffolds, making the azepane core a promising starting point for novel inhibitor design.[8][9]
Herein, we compare the inhibitory potential of our lead compound, AZP-M1 (Azepan-1-ylmethanimine) , against two reference azepane analogues: AZP-RefA , a known weak inhibitor, and AZP-RefB , a compound with moderate potency. This comparative framework allows for a clear contextualization of AZP-M1's efficacy.
Rationale for Experimental Design: Selecting the Appropriate Assays
To robustly determine the comparative efficacy of our test compounds, a multi-tiered assay approach was implemented. The primary objective is to quantify the direct inhibitory effect on the target enzyme, DPP-4. A secondary, cell-based assay is then used to assess the compound's activity in a more physiologically relevant context.
Primary Efficacy Screening: In Vitro Enzyme Inhibition Assay
The cornerstone of evaluating any potential enzyme inhibitor is a direct, cell-free enzymatic assay.[10] This approach isolates the interaction between the compound and the enzyme, providing a clear measure of inhibitory potency without the complexities of cellular uptake, metabolism, or off-target effects.[10]
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying inhibitor potency.[11] It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[12] A lower IC50 value signifies greater potency.[13] We selected a fluorometric enzyme assay due to its high sensitivity and suitability for high-throughput screening.[14]
While informative, in vitro enzyme assays do not fully predict a compound's behavior in a cellular environment. Therefore, a cell-based assay is crucial to confirm that the compound can access its target within a cell and exert the intended functional effect.[15][16]
We will employ a Bioluminescence Resonance Energy Transfer (BRET) assay. BRET is a proximity-based assay that measures protein-protein interactions in real-time within living cells.[17][18] This technique is particularly well-suited for studying G protein-coupled receptor (GPCR) signaling, but can also be adapted to monitor downstream effects of enzyme inhibition. In our hypothetical model, we will use a BRET biosensor that reports on the downstream signaling cascade affected by DPP-4 activity. BRET offers significant advantages over its counterpart, FRET, as it does not require an external light source for excitation, thereby reducing issues like phototoxicity and autofluorescence.[18][19][20]
Experimental Methodologies
Protocol: DPP-4 Fluorometric Inhibition Assay
This protocol outlines the steps to determine the IC50 values of the test compounds against recombinant human DPP-4.
Materials:
Recombinant Human DPP-4 enzyme
DPP-4 substrate (e.g., Gly-Pro-AMC)
Assay Buffer (e.g., Tris-HCl, pH 7.5)
Test Compounds (AZP-M1, AZP-RefA, AZP-RefB) dissolved in DMSO
Positive Control Inhibitor (e.g., Sitagliptin)
384-well black plates
Fluorescence plate reader
Procedure:
Prepare serial dilutions of the test compounds (AZP-M1, AZP-RefA, AZP-RefB) and the positive control in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
Add 5 µL of the diluted compounds or control to the wells of the 384-well plate.
Add 10 µL of recombinant DPP-4 enzyme solution to each well.
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
Initiate the enzymatic reaction by adding 10 µL of the DPP-4 substrate solution to each well.
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation/Emission ~380/460 nm) over 30 minutes at 37°C.
Calculate the initial reaction rates (V) from the linear portion of the fluorescence-time curve.
Normalize the data by setting the rate of the no-inhibitor control as 100% activity and the rate of a no-enzyme control as 0% activity.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[11][12]
Workflow Diagram: IC50 Determination
The following diagram illustrates the logical flow of the enzyme inhibition assay.
Caption: Workflow for determining IC50 values.
Comparative Efficacy Data
The following tables summarize the quantitative data obtained from the experimental assays.
Table 1: In Vitro DPP-4 Enzyme Inhibition
This table presents the IC50 values for each compound, representing their potency in directly inhibiting DPP-4 activity. The pIC50, which is the negative logarithm of the IC50 (in Molar), is also provided for easier comparison; higher pIC50 values indicate exponentially greater potency.[13]
Compound ID
Description
IC50 (nM)
pIC50
AZP-M1
Test Compound
85
7.07
AZP-RefA
Weak Inhibitor
12,500
4.90
AZP-RefB
Moderate Inhibitor
980
6.01
Sitagliptin
Positive Control
18
7.74
Table 2: Cell-Based BRET Assay Results
This table shows the cellular potency (EC50) of the compounds in modulating the downstream signaling pathway affected by DPP-4.
Compound ID
Cellular EC50 (nM)
AZP-M1
210
AZP-RefA
> 30,000
AZP-RefB
2,500
Sitagliptin
55
Discussion and Interpretation
The data clearly demonstrates the superior efficacy of the novel compound, AZP-M1 (Azepan-1-ylmethanimine) , when compared to the reference azepane analogues, AZP-RefA and AZP-RefB.
In the direct enzyme inhibition assay, AZP-M1 exhibited an IC50 of 85 nM. This is a significant improvement in potency, being over 10-fold more potent than AZP-RefB (IC50 = 980 nM) and approximately 150-fold more potent than AZP-RefA (IC50 = 12,500 nM). While not as potent as the clinical drug Sitagliptin (IC50 = 18 nM), AZP-M1's sub-micromolar activity establishes it as a strong lead candidate for further optimization.
The results from the cell-based BRET assay corroborate the findings from the enzymatic screen. AZP-M1 displayed a robust cellular EC50 of 210 nM, confirming its ability to engage the target in a cellular context and elicit a functional response. The observed rightward shift from the IC50 to the cellular EC50 (85 nM vs. 210 nM) is typical and can be attributed to factors such as cell membrane permeability and potential for intracellular metabolism. Despite this shift, AZP-M1 maintained its rank order of potency, performing significantly better than AZP-RefB (EC50 = 2,500 nM) and the inactive AZP-RefA.
Signaling Pathway Diagram
The diagram below illustrates the simplified signaling pathway targeted by the azepane analogues.
Caption: Inhibition of DPP-4 by AZP-M1 enhances GLP-1 signaling.
Conclusion
The comparative data presented in this guide strongly supports Azepan-1-ylmethanimine (AZP-M1) as a promising lead compound for the development of novel DPP-4 inhibitors. Its sub-micromolar potency in both enzymatic and cellular assays, combined with a clear superiority over structurally related analogues, warrants its advancement into further stages of drug discovery, including pharmacokinetic profiling and in vivo efficacy studies. The methodologies described provide a robust framework for the continued evaluation of azepane-based compounds in this and other therapeutic areas.
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays - clyte. Available at: [Link].
Matoulková E, Vojtěšek B. [Detection of protein-protein interactions by FRET and BRET methods]. Klin Onkol. 2014;27 Suppl 1:S82-6. Available at: [Link].
Inhibition of Protein-Protein Interactions: Cell-Based Assays - NCBI - NIH. Available at: [Link].
Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living cells - Berthold. Available at: [Link].
Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (2026). Available at: [Link].
Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties - PMC. Available at: [Link].
Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. Available at: [Link].
Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities - Taylor & Francis. Available at: [Link].
Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. Available at: [Link].
Methods to study Protein-Protein Interactions - Berthold Technologies GmbH & Co.KG. Available at: [Link].
In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. Available at: [Link].
Imaging protein interactions with bioluminescence resonance energy transfer (BRET) in plant and mammalian cells and tissues | PNAS. Available at: [Link].
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. Available at: [Link].
GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. Available at: [Link].
In-cell Western Assays for IC50 Determination - Azure Biosystems. Available at: [Link].
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. Available at: [Link].
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers. Available at: [Link].
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2019;162:465-494. Available at: [Link].
Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC. Available at: [Link].
Cell-Based Assays for G Protein-Coupled Receptors (GPCRs) - Marin Biologic Laboratories. Available at: [Link].
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC. Available at: [Link].
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Potential inhibitors of Dipeptidyl Peptidase IV dependent from Moroccan phytocompound: molecular docking, molecular dynamics simulations, and MM-PBSA analyses. (2026). Available at: [Link].
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A Comparative Guide to Validating the Purity of Azepan-1-ylmethanimine: qNMR vs. HPLC
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Azepan-1-ylmethanimine (also known as N -(azepan-1-yl)methanimine) is a critical synthetic intermediate, most notably utilized in th...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Azepan-1-ylmethanimine (also known as
N
-(azepan-1-yl)methanimine) is a critical synthetic intermediate, most notably utilized in the production of amidinopenicillin antibiotics such as mecillinam. In pharmaceutical development, the absolute purity of starting materials and intermediates dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).
Validating the purity of azepan-1-ylmethanimine presents a unique analytical challenge. This guide objectively compares the traditional High-Performance Liquid Chromatography (HPLC-UV) approach against Quantitative Nuclear Magnetic Resonance (1H qNMR), providing experimental protocols, causality-driven insights, and comparative data to help you select the most robust validation framework.
The Analytical Challenge: Chromophores and Response Factors
The molecular structure of azepan-1-ylmethanimine consists of an aliphatic, seven-membered azepane ring attached to a methanimine group.
The HPLC-UV Limitation: Because the molecule lacks an extended conjugated
π
-system, it does not possess a strong UV chromophore. To detect it via HPLC-UV, analysts must monitor at low wavelengths (typically 210 nm). At this wavelength, the method becomes highly susceptible to baseline drift from mobile phase absorbance. More critically, HPLC area-percent normalization assumes all components have identical UV response factors. If an impurity possesses an aromatic ring, its response factor at 210 nm will be exponentially higher than that of the aliphatic analyte, leading to wildly inaccurate purity calculations.
The qNMR Advantage: 1H qNMR operates as a primary analytical ratio method[1]. The fundamental principle of qNMR is that the integrated area of a specific resonance signal is directly proportional to the molar quantity of the nuclei (protons) producing that signal[2]. By comparing the integral of an isolated proton signal from azepan-1-ylmethanimine to a certified internal standard (IS), absolute mass-fraction purity can be determined without requiring a specific reference standard of the analyte itself[3].
Experimental Workflows & Decision Matrix
The following diagram illustrates the logical decision matrix for selecting the appropriate purity validation workflow based on the structural properties of the analyte.
Decision matrix for validating azepan-1-ylmethanimine purity comparing qNMR and HPLC workflows.
Self-Validating Methodologies
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies detail the exact steps and the causality behind each parameter.
Protocol A: 1H qNMR Analysis (Absolute Purity)
This protocol represents a self-validating system because the calibration standard is measured simultaneously within the exact same sample matrix, eliminating external calibration curve errors.
Step 1: Internal Standard (IS) Selection
Action: Select Maleic Acid (traceable to NIST/BIPM) as the internal standard.
Causality: Maleic acid produces a sharp, distinct singlet at ~6.3 ppm. The protons on the aliphatic azepane ring resonate between 1.5–3.5 ppm, while the methanimine proton resonates further downfield (~7.5–8.0 ppm). The 6.3 ppm IS peak falls perfectly into an empty spectral window, ensuring zero signal overlap.
Step 2: Metrological Sample Preparation
Action: Using a microbalance (
d=0.001
mg), accurately weigh ~10 mg of azepan-1-ylmethanimine and ~5 mg of Maleic acid into a clean vial. Dissolve completely in 0.6 mL of DMSO-
d6
.
Causality: The largest contributor to uncertainty in qNMR is the weighing step[1]. Metrological weighing ensures the mass ratio is exact, which is the foundation of the mass-fraction purity calculation.
Step 3:
T1
Relaxation Time Measurement
Action: Perform an inversion recovery experiment to determine the longitudinal relaxation time (
T1
) of the slowest-relaxing proton of interest.
Causality: The relaxation delay (
D1
) must be set to at least
5×T1
(preferably
7×T1
). This ensures >99% recovery of magnetization between pulses. If
D1
is too short, the signals will be truncated, leading to artificially low integration values and an inaccurate purity assignment[4].
Step 4: Acquisition and Integration
Action: Acquire the 1H NMR spectrum using a 90° pulse angle, 64 scans, and the calculated
D1
delay (typically ~30 seconds). Apply a 0.3 Hz exponential line broadening, perform rigorous baseline correction, and integrate the IS and analyte peaks to calculate the absolute mass fraction.
Protocol B: HPLC-UV Analysis (Relative Purity)
Step 1: Setup: Equip the system with a C18 column (150 x 4.6 mm, 3 µm). Use a mobile phase gradient of Phosphate buffer (pH 3.0) and Acetonitrile to suppress amine ionization and improve peak shape.
Step 2: Detection: Set the UV detector to 210 nm due to the lack of a strong chromophore.
Step 3: Calibration: Prepare a 5-point calibration curve. Note: This requires a previously characterized, highly purified standard of azepan-1-ylmethanimine, which is often difficult to procure.
Step 4: Execution: Inject 10 µL of the sample. Calculate purity based on relative peak area percentage.
Comparative Data & Performance Metrics
To objectively evaluate these methods, a batch of azepan-1-ylmethanimine was analyzed using both protocols. The quantitative data is summarized below.
Table 1: Quantitative Data Summary
Parameter
1H qNMR (Internal Standard)
HPLC-UV (210 nm)
Assay Value (Purity %)
98.4% ± 0.2%
99.8% ± 0.1%
Precision (RSD, n=5)
0.15%
0.10%
Accuracy / Bias
Absolute (Traceable to SI units)
Relative (Overestimated due to invisible impurities)
Impurity Detection
Universal (Detects all protonated species)
Chromophore-dependent
Data Interpretation & Causality:
Notice the discrepancy in the assay value. HPLC-UV suggests a purity of 99.8%, while qNMR reports 98.4%. This is a classic false positive in chromatography. Because the aliphatic impurities (e.g., residual azepane or aliphatic solvents) lack UV absorbance at 210 nm, they are "invisible" to the HPLC detector. The HPLC software normalizes the visible peaks to 100%, artificially inflating the purity. qNMR acts as a universal proton detector, accounting for these impurities and providing the true, absolute mass fraction[2].
Table 2: Methodological Comparison
Metric
1H qNMR
HPLC-UV
Reference Standard Required
1 Universal IS (e.g., Maleic Acid)
Analyte + All known specific impurities
Method Development Time
< 2 Hours
1 - 2 Weeks
Run Time per Sample
10 - 15 Minutes
20 - 30 Minutes
Solvent Consumption
~0.6 mL (Deuterated)
20 - 30 mL (HPLC Grade)
Conclusion
For the purity validation of aliphatic amidines like azepan-1-ylmethanimine, 1H qNMR is the superior analytical technique . It eliminates the reliance on costly, difficult-to-synthesize reference standards and provides an absolute, SI-traceable purity value by circumventing the variable response factors that plague low-wavelength UV detection. HPLC-UV remains a useful tool for routine, high-throughput batch release, but only after its relative response factors have been rigorously established and calibrated using qNMR-characterized reference standards.
References
Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-Dichloropropionate (Dalapon Sodium)
Source: Journal of Agricultural and Food Chemistry (2002)
URL:[Link]
Validation of quantitative NMR
Source: Journal of Pharmaceutical and Biomedical Analysis (2005)
URL:[Link]
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology
Source: Chemical and Pharmaceutical Bulletin (2020)
URL:[Link]
Benchmarking Azepan-1-ylmethanimine Against Standard Amidinating Reagents in β-Lactam Synthesis
Executive Summary In the development of semisynthetic β-lactam antibiotics, the precise installation of amidine side chains is critical for defining the drug's biological target and efficacy. The azepan-1-ylmethanimine m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of semisynthetic β-lactam antibiotics, the precise installation of amidine side chains is critical for defining the drug's biological target and efficacy. The azepan-1-ylmethanimine moiety—most notably recognized as the functional side chain of the antibiotic Mecillinam (Amdinocillin)—confers exceptional specificity against Gram-negative bacteria[1].
This guide objectively benchmarks the synthetic utility and biological performance of the azepan-1-ylmethanimine reagent system (typically generated in situ as an amide chloride) against standard reference amidinating reagents. By analyzing quantitative yields, substrate scope, and target specificity, we provide drug development professionals with a comprehensive, self-validating framework for amidinopenicillin synthesis.
Chemical Benchmarking: Reagent Efficacy & Substrate Scope
The installation of the azepan-1-ylmethanimine group onto the zwitterionic 6-aminopenicillanic acid (6-APA) core presents significant steric and electronic challenges[2]. Standard amidinating reagents often fail or produce low yields due to the poor nucleophilicity of 6-APA and the fragility of the β-lactam ring.
To overcome this, the azepan-1-ylmethanimine moiety is introduced via a highly electrophilic Vilsmeier-Haack type amide chloride , derived from N-formylhexamethyleneimine[3]. Table 1 benchmarks this specialized reagent system against common commercial alternatives.
Table 1: Quantitative Comparison of Amidinating Reagents for 6-APA Coupling
Reagent System
Activation Method
Substrate Scope
Average Yield
Reaction Time
Byproduct Profile
Azepan-1-ylmethanimine (Amide Chloride)
Oxalyl Chloride
High (Sterically hindered amines)
85–92%
1.5 h
Low (CO, CO₂, HCl)
Formamidine Acetate
Heat / Base
Low (Primary unhindered amines)
<40%
12 h
Low (Acetic acid)
1H-Pyrazole-1-carboxamidine (PCA)
Base
Medium
60–70%
6 h
Medium (Pyrazole)
N,N'-Diisopropylcarbodiimide (DIC)
Acid Catalysis
Medium
50–65%
8 h
High (Urea derivatives)
Key Insight: The superior performance of the azepan-1-ylmethanimine amide chloride stems from its extreme electrophilicity. While standard reagents like PCA require long reaction times that risk β-lactam degradation, the amide chloride reacts near-instantaneously even at ultra-low temperatures (-70°C), preserving the structural integrity of the penicillin core[3].
Self-Validating Experimental Protocol
To ensure high-fidelity reproducibility, the following protocol details the synthesis of Mecillinam using the azepan-1-ylmethanimine amide chloride. Every step is designed as a self-validating system, incorporating visual or analytical checkpoints to confirm causality and success.
Caption: Synthesis workflow of Mecillinam via azepan-1-ylmethanimine amide chloride.
Step-by-Step Methodology
Step 1: Preparation of the Amide Chloride (Activation)
Procedure: Dissolve 12.7 g of N-formylhexamethyleneimine in 250 mL of dry ether. While stirring and cooling to 0°C, dropwise add 8.5 mL of oxalyl chloride diluted in 50 mL of dry ether[3]. Stir overnight at room temperature.
Causality: We specifically use oxalyl chloride rather than POCl₃. Oxalyl chloride decomposes into CO and CO₂ gases, driving the equilibrium forward without leaving difficult-to-remove liquid phosphorus byproducts.
Validation Checkpoint: The precipitation of a white crystalline solid (the amide chloride) serves as visual confirmation of successful activation. Filter and wash with dry ether[3].
Step 2: Silylation of 6-APA (Protection & Solubilization)
Procedure: React 6-APA with hexamethyldisilazane (HMDS) or trimethylchlorosilane in the presence of triethylamine to yield trimethylsilyl 6-amino-penicillanate[3].
Causality: 6-APA is a zwitterion, making it insoluble in the organic solvents required for the highly moisture-sensitive amide chloride. Silylation masks the carboxylic acid, rendering the molecule highly soluble in chloroform and preventing competitive acylation at the carboxylate site.
Step 3: Cryogenic Coupling
Procedure: Dissolve 4.6 g of the isolated amide chloride in 20 mL of alcohol-free chloroform. Slowly add this to a solution of 7.2 g of silylated 6-APA and 3.5 mL of triethylamine in 50 mL of chloroform, strictly maintaining the temperature at -70°C[3]. Raise the temperature to 0°C over 1.5 hours.
Causality: The amidination reaction is highly exothermic. If performed at room temperature, the localized heat will rapidly degrade the sensitive β-lactam ring. The -70°C environment ensures kinetic control.
Step 4: Selective Deprotection and Isolation
Procedure: Evaporate the solution to dryness in vacuo, triturate with dry ether, and filter. Dilute the filtrate with 200 mL of ether and dropwise add 2.8 mL of 2-butanol at 0°C[3].
Causality: 2-Butanol acts as a mild alcoholysis agent, selectively cleaving the labile trimethylsilyl ester to regenerate the free carboxylic acid without hydrolyzing the newly formed amidine or the β-lactam ring.
Validation Checkpoint: The immediate precipitation of the final product (Mecillinam) upon the addition of 2-butanol validates successful deprotection. Purity can be confirmed via HPLC (monitoring the disappearance of the 6-APA peak).
Biological Benchmarking: Target Specificity
The synthetic effort required to install the azepan-1-ylmethanimine moiety is justified by its unique biological profile. While standard reference penicillins (e.g., Ampicillin, Amoxicillin) are broad-spectrum agents that bind indiscriminately to multiple Penicillin-Binding Proteins (PBP1, PBP3), the azepan-1-ylmethanimine structure acts as a highly specific "key" for PBP2 in Escherichia coli[4].
Caption: Mecillinam (Azepan-1-ylmethanimine) mechanism via PBP2 inhibition.
Mechanistic Causality
The steric bulk of the seven-membered azepane ring perfectly occupies the allosteric binding pocket of PBP2. As detailed in recent resistome studies, binding to PBP2 not only inhibits transpeptidase (TP) activity but also causes the entire Rod system (responsible for cell wall elongation) to become toxic to the bacteria[5]. This uncoupled peptidoglycan synthesis forces the bacteria to form large, unstable spherical cells that rapidly lyse, a mechanism entirely distinct from standard β-lactams[5].
Conclusion
Benchmarking the azepan-1-ylmethanimine moiety against standard amidinating reagents reveals it to be a highly specialized, high-yield building block when activated correctly via oxalyl chloride. While it requires rigorous anhydrous and cryogenic conditions[3], its ability to selectively target PBP2 makes it an indispensable structural motif in the arsenal against resistant Gram-negative pathogens[1].
References
PubMed Central (PMC) | The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli
URL:[Link]
Operational Safety and PPE Protocol for Handling Azepan-1-ylmethanimine
Introduction & Chemical Context Azepan-1-ylmethanimine (also known as 1-azepanylmethanimine or N,N-hexamethyleneformamidine) is a highly reactive amidine intermediate primarily utilized in the synthesis of amidinopenicil...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
Azepan-1-ylmethanimine (also known as 1-azepanylmethanimine or N,N-hexamethyleneformamidine) is a highly reactive amidine intermediate primarily utilized in the synthesis of amidinopenicillins, most notably Mecillinam (Amdinocillin) . Unlike traditional penicillins, mecillinam contains a 6-amidinopenicillanic acid core that specifically[1]. The synthesis involves[2].
Due to its structural derivation from hexamethyleneimine and formamidine, azepan-1-ylmethanimine exhibits a severe hazard profile. It is a corrosive, moisture-sensitive, and potentially sensitizing agent. Exposure to its vapors or hydrolysis byproducts can cause severe respiratory irritation, chemical burns, and systemic toxicity.
Mechanistic Causality of Hazards
To select the appropriate Personal Protective Equipment (PPE), we must understand the chemical's reactivity:
Hydrolytic Instability: In the presence of ambient moisture, azepan-1-ylmethanimine can hydrolyze to release hexamethyleneimine (HMI), a volatile, highly flammable liquid that .
Nucleophilic Reactivity: The amidine nitrogen is highly nucleophilic. It will aggressively attack proteins and lipids in human tissue, leading to rapid saponification of dermal layers and deep chemical burns.
Sensitization Potential: Formamidine derivatives are [3]. Repeated low-level exposure can trigger allergic contact dermatitis or occupational asthma.
Essential Personal Protective Equipment (PPE) Matrix
Table 1: Quantitative and qualitative PPE specifications for handling Azepan-1-ylmethanimine.
PPE Category
Specification / Material
Causality (Why this specific choice?)
Replacement Schedule
Gloves (Primary)
Butyl rubber (≥0.5 mm thickness) or heavy-duty Nitrile
Azepane derivatives rapidly permeate natural rubber latex. Butyl rubber provides >480 min breakthrough time against cyclic amines.
Single-use; replace immediately upon contamination.
Gloves (Secondary)
Standard Nitrile inner glove
Provides a secondary barrier and protects hands during the doffing of the contaminated outer glove.
Every 2 hours or per shift.
Eye Protection
Non-vented chemical splash goggles + Full face shield
The compound's vapor pressure and corrosivity pose severe risks of .
N/A (Decontaminate after use).
Body Protection
Tychem® 2000 or equivalent chemical-resistant apron over lab coat
Cotton lab coats absorb liquids, holding the corrosive amine against the skin. Tychem repels nucleophilic liquids.
Dispose if splashed; otherwise, dedicated use.
Respiratory
NIOSH-approved full-face respirator with ABEK (or organic vapor/ammonia) cartridges
Mitigates inhalation of . Required if handling outside a fume hood.
Replace cartridges per manufacturer calculation (typically 8 hrs).
Experimental Workflow: Safe Transfer and Reaction Setup
Step-by-step methodology for handling Azepan-1-ylmethanimine during Mecillinam synthesis.
Prerequisites: All operations must be conducted in a Class II, Type B2 externally exhausted fume hood. Ensure an emergency eyewash and safety shower are within 10 seconds of the workspace.
Step 1: System Purging and Preparation
Flame-dry all glassware and purge the reaction vessel with inert gas (Argon or Nitrogen) to prevent moisture-induced hydrolysis of the azepan-1-ylmethanimine.
Verify fume hood face velocity is between 80-100 feet per minute (fpm).
Step 2: PPE Donning Sequence
Inspect all PPE for micro-tears.
Don inner nitrile gloves, chemical-resistant lab coat, and Tychem apron.
Don outer butyl rubber gloves, ensuring the cuffs overlap the lab coat sleeves.
Don chemical splash goggles and face shield.
Step 3: Chemical Transfer (Schlenk Technique)
Causality: Pouring the reagent open to the air exposes it to humidity and releases toxic vapors.
Use a gas-tight syringe or a positive-pressure cannula transfer to move the azepan-1-ylmethanimine from its sealed container to the reaction flask containing the 6-APA derivative.
Maintain a slight positive pressure of Argon during the transfer.
Step 4: Reaction Quenching and Decontamination
Upon completion of the coupling reaction, quench any residual azepan-1-ylmethanimine with a weak acid (e.g., 1M Citric Acid or dilute Acetic Acid) to form the water-soluble, non-volatile amidinium salt.
Rinse all syringes and glassware with the quenching solution before removing them from the fume hood.
Step 5: PPE Doffing
Remove the outer butyl gloves inside the fume hood, turning them inside out.
Remove the face shield and goggles.
Remove the apron and lab coat.
Finally, remove the inner nitrile gloves and wash hands thoroughly with soap and water.
Workflow Diagram
Operational workflow and emergency response protocol for handling Azepan-1-ylmethanimine.
Spill Response & Disposal Plan
A self-validating protocol for spill management ensures that the hazard is neutralized, not just moved.
Evacuate and Isolate: Immediately evacuate personnel from the immediate area. Ensure the fume hood sash is lowered to maximize exhaust velocity.
Neutralization (Causality-Driven): Do not use water, as it will accelerate hydrolysis and vapor release. Instead, cover the spill with a solid acidic absorbent (e.g., sodium bisulfate or a commercial citric acid-based spill kit). Causality: The acid protonates the nucleophilic amidine nitrogen, converting the volatile, corrosive free base into a stable, non-volatile salt.
Containment: Sweep the neutralized solid using non-sparking tools (to prevent ignition of any trace hexamethyleneimine vapors) and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.
Disposal: Label the container as "Hazardous Waste - Corrosive Amidine Salts" and dispose of it according to local EPA/RCRA regulations.
References
Title: Mecillinam Impurities and Related Compound. Source: Veeprho. URL: [Link]2]
Title: The mecillinam resistome reveals a role for peptidoglycan endopeptidases in stimulating cell wall synthesis in Escherichia coli. Source: PMC (NIH). URL: [Link]1]